4-(Difluoromethoxy)benzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(difluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-5(2-4-6)13-7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZLDHZFNLCQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380819 | |
| Record name | 4-(Difluoromethoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-34-4 | |
| Record name | 4-(Difluoromethoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-(Difluoromethoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzenesulfonyl chloride, a specialized organic compound, serves as a critical building block in contemporary organic synthesis. Its utility is particularly noted in the development of novel pharmaceutical and agrochemical agents. The incorporation of the difluoromethoxy group can significantly modulate the physicochemical and biological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive overview of the known physical properties of this compound, supported by detailed experimental methodologies.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.
| Physical Property | Value |
| CAS Number | 351003-34-4 |
| Molecular Formula | C₇H₅ClF₂O₃S |
| Molecular Weight | 242.63 g/mol [1] |
| Appearance | Clear to pale yellow liquid[1][2] |
| Boiling Point | Approx. 265-266 °C[1] |
| Density | 1.523 g/mL at 25 °C[1] |
| Solubility | Limited solubility in most common solvents; slight solubility in chloroform and dimethyl sulfoxide (DMSO).[1] |
Experimental Protocols
The following sections detail the standard experimental procedures that can be employed to determine the key physical properties of this compound.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid like this compound, a simple distillation apparatus is commonly used.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Distillation head with a condenser
-
Thermometer
-
Receiving flask
-
Boiling chips
Procedure:
-
A small quantity (e.g., 5-10 mL) of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
The heating mantle is turned on and the liquid is heated to a gentle boil.
-
As the vapor condenses and drips into the receiving flask, the temperature is monitored.
-
The temperature at which a steady distillation rate is achieved is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Density
Density, the mass per unit volume, is a fundamental physical property.
Apparatus:
-
Pycnometer (a flask with a specific, accurately known volume)
-
Analytical balance
Procedure:
-
The empty pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to a known temperature (e.g., 25 °C).
-
The filled pycnometer is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Solubility (Qualitative)
A qualitative assessment of solubility in various solvents provides insight into the polarity and potential applications of the compound.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
A range of solvents (e.g., water, ethanol, acetone, chloroform, DMSO)
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
A small volume (e.g., 1 mL) of a specific solvent is added to each test tube.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1 minute).
-
The mixture is then allowed to stand and is visually inspected for the presence of undissolved solute.
-
The compound is classified as soluble, partially soluble, or insoluble in each solvent. For compounds like this compound that are reactive with water, observations of any reaction (e.g., fuming) should also be noted.
Synthetic Utility Workflow
This compound is primarily utilized as a reactant in organic synthesis to introduce the 4-(difluoromethoxy)phenylsulfonyl moiety into other molecules. This functional group can impart desirable properties to the target compound. The general workflow for its application is depicted below.
Conclusion
This technical guide has detailed the key physical properties of this compound and provided standardized protocols for their determination. Understanding these properties is essential for the safe and effective use of this versatile reagent in research and development, particularly in the fields of medicinal chemistry and materials science. The synthetic workflow diagram illustrates its primary role as a precursor for introducing the valuable 4-(difluoromethoxy)phenylsulfonyl group into a wide range of molecules.
References
In-Depth Technical Guide: 4-(Difluoromethoxy)benzenesulfonyl Chloride
CAS Number: 351003-34-4
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that has emerged as a valuable building block in medicinal chemistry and organic synthesis. The incorporation of the difluoromethoxy group (-OCHF₂) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The highly reactive sulfonyl chloride moiety serves as a versatile handle for the construction of sulfonamides and sulfonate esters, which are prominent pharmacophores in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 351003-34-4 |
| Molecular Formula | C₇H₅ClF₂O₃S |
| Molecular Weight | 242.63 g/mol |
| Appearance | Clear liquid |
| Boiling Point | 265-266 °C |
| Density | 1.523 g/mL at 25 °C |
| Solubility | Limited solubility in common solvents, with slight solubility in chloroform and dimethyl sulfoxide (DMSO).[1] |
| ¹H NMR (CDCl₃) | Aromatic protons ortho to the sulfonyl chloride group resonate at 7.8-8.1 ppm (d), while protons meta to the sulfonyl group appear at 7.0-7.3 ppm. The difluoromethoxy CHF₂ proton exhibits a characteristic triplet at 6.5-7.0 ppm. |
| FT-IR (cm⁻¹) | Aromatic C-H stretching: 3100-3050. Aromatic C=C stretching: 1600-1475. Asymmetric S=O stretching: 1410-1370. Symmetric S=O stretching: 1200-1110. |
| Thermal Stability | Thermally stable under ambient conditions but is sensitive to moisture and may decompose at elevated temperatures.[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multiple routes. The most common strategies involve the sulfonation of a difluoromethoxy-substituted benzene precursor.
Synthesis of 4-(Difluoromethoxy)aniline (Precursor)
A common precursor for the synthesis of the title compound is 4-(difluoromethoxy)aniline. A typical synthetic route starts from 4-nitrophenol.
Protocol:
-
Difluoromethoxylation of 4-Nitrophenol: 4-Nitrophenol is reacted with a difluoromethylating agent, such as monochlorodifluoromethane (freon-22), in the presence of a base (e.g., sodium hydroxide) to yield 4-(difluoromethoxy)nitrobenzene.[2]
-
Reduction of the Nitro Group: The nitro group of 4-(difluoromethoxy)nitrobenzene is then reduced to an amine. A common method involves catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or reduction with metals such as iron or tin in an acidic medium.[2] Another approach utilizes hydrazine hydrate with a catalyst combination of ferric oxide and activated carbon.[2]
Synthesis of this compound
Two primary methods for the synthesis of the title compound are outlined below.
This method involves the direct chlorosulfonation of 1-(difluoromethoxy)benzene.
Protocol:
-
To a stirred solution of 1-(difluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane), chlorosulfonic acid is added dropwise at a low temperature (e.g., 0-5 °C).
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
The mixture is carefully poured onto crushed ice, and the product is extracted with an organic solvent.
-
The organic layer is washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.[1][3]
This method utilizes the precursor synthesized in section 3.1.
Protocol:
-
Diazotization: 4-(Difluoromethoxy)aniline is dissolved in an acidic medium (e.g., a mixture of hydrochloric acid and acetic acid) and cooled to a low temperature (-5 to 0 °C). An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.
-
Sulfonylchlorination (Sandmeyer-type reaction): The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.
-
The reaction mixture is stirred, and upon completion, the product is isolated by extraction with an organic solvent.
-
The organic extract is washed, dried, and concentrated. The crude product is then purified by vacuum distillation.
Reactivity and Applications in Drug Discovery
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it an excellent reagent for the synthesis of sulfonamides and sulfonate esters.
Synthesis of Sulfonamides
Sulfonamides are a cornerstone of medicinal chemistry, found in a vast number of approved drugs. This compound readily reacts with primary and secondary amines in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-substituted sulfonamides.
General Protocol for Sulfonamide Synthesis:
-
The amine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
A base, such as pyridine or triethylamine, is added to the solution.
-
A solution of this compound in the same solvent is added dropwise at 0 °C.
-
The reaction is typically stirred at room temperature until completion.
-
Work-up involves washing with aqueous acid to remove the base, followed by washing with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by crystallization or chromatography.
References
- 1. Buy this compound | 351003-34-4 [smolecule.com]
- 2. CN101678007A - gonadotropin-releasing hormone receptor antagonists and methods relating thereto - Google Patents [patents.google.com]
- 3. CN112939818A - Synthetic method of 2- (2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(Difluoromethoxy)benzenesulfonyl Chloride for Researchers and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzenesulfonyl chloride is a fluorinated organic compound of increasing interest in medicinal chemistry and chemical biology. The presence of the difluoromethoxy group offers unique physicochemical properties that can enhance the pharmacological profile of drug candidates, including improved metabolic stability and receptor binding affinity. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility for researchers, scientists, and professionals in drug development.
Molecular and Physicochemical Properties
This compound is a versatile building block in organic synthesis. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClF₂O₃S | [1] |
| Molecular Weight | 242.63 g/mol | [1] |
| CAS Number | 351003-34-4 | [1] |
| Appearance | Clear liquid | [1] |
| Density | 1.523 g/mL at 25 °C | [1] |
| Boiling Point | ~265-266 °C | [1] |
| InChI | InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-5(2-4-6)13-7(9)10/h1-4,7H | [1] |
| SMILES | C1=CC(=CC=C1OC(F)F)S(=O)(=O)Cl | [1] |
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear as doublets in the downfield region. The difluoromethoxy proton would likely present as a triplet due to coupling with the two fluorine atoms. |
| ¹³C NMR | Aromatic carbons would show distinct signals, with the carbon attached to the difluoromethoxy group being significantly influenced by the fluorine atoms. The difluoromethoxy carbon would appear as a triplet. |
| ¹⁹F NMR | A signal corresponding to the -OCF₂H group would be expected, likely as a doublet due to coupling with the proton. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for chlorine and sulfur. Fragmentation would likely involve the loss of the sulfonyl chloride group. |
| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the S=O stretches of the sulfonyl chloride group would be prominent, typically in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1110-1200 cm⁻¹ (symmetric)[1]. Aromatic C-H and C=C stretching vibrations would also be present[1]. |
Synthesis and Reactivity
This compound is typically synthesized through the sulfonation of difluoromethoxybenzene followed by chlorination of the resulting sulfonic acid. Its primary reactivity is centered around the electrophilic sulfonyl chloride group, which readily reacts with nucleophiles.
Illustrative Synthesis Protocol
The following is a generalized protocol for the synthesis of aryl sulfonyl chlorides, adapted for this compound.
Step 1: Sulfonation of Difluoromethoxybenzene
-
To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add difluoromethoxybenzene.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, 4-(difluoromethoxy)benzenesulfonic acid, is collected by filtration and washed with cold water.
Step 2: Chlorination of 4-(Difluoromethoxy)benzenesulfonic acid
-
Treat the crude 4-(difluoromethoxy)benzenesulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
-
Heat the mixture under reflux until the reaction is complete, as monitored by the cessation of gas evolution.
-
Cool the reaction mixture and carefully pour it into cold water.
-
The product, this compound, will separate as an oil.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by vacuum distillation.
Reaction with Primary Amines: Sulfonamide Formation
A key application of this compound is the synthesis of sulfonamides through its reaction with primary or secondary amines.
Illustrative Protocol for Sulfonamide Synthesis
-
Dissolve the primary amine in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Chemical Biology
The unique properties of the difluoromethoxy group make this compound a valuable reagent in drug discovery and chemical biology.
Medicinal Chemistry: A Building Block for Bioactive Molecules
The difluoromethoxy group can serve as a bioisostere for other functional groups, such as hydroxyl or methoxy groups, while offering improved metabolic stability by blocking sites of oxidation. Its ability to act as a hydrogen bond donor can also lead to enhanced binding affinity with biological targets. This compound is therefore an attractive starting material for the synthesis of novel therapeutic agents, including potential antitumor compounds[1].
The incorporation of the difluoromethoxy moiety has been particularly successful in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. One such pathway is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for immune responses and cell proliferation[2].
Proteomics Research: A Potential Chemical Probe
Aryl sulfonyl halides are known to react with nucleophilic residues on proteins, such as lysine and tyrosine. This reactivity makes this compound a potential chemical probe for activity-based protein profiling (ABPP) and for covalently modifying proteins of interest. The difluoromethoxy group can serve as a unique tag for identification and characterization by mass spectrometry.
Hypothetical Proteomics Workflow
The following workflow illustrates how this compound could be used in a chemical proteomics experiment to identify protein targets.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is likely corrosive and an irritant to the skin, eyes, and respiratory tract. Due to the presence of the sulfonyl chloride group, it will react with water, potentially releasing hydrochloric acid fumes. Therefore, it should be stored in a cool, dry place under an inert atmosphere. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols provided are illustrative and based on general chemical principles and procedures for similar compounds. Researchers should consult relevant literature and perform their own risk assessments before conducting any experiments.
References
4-(Difluoromethoxy)benzenesulfonyl chloride structure and functional groups
An In-depth Technical Guide to 4-(Difluoromethoxy)benzenesulfonyl Chloride
Introduction
This compound is a versatile organic compound utilized as a building block in the synthesis of various molecules of scientific interest, particularly in medicinal chemistry and materials science.[1] Its chemical structure, characterized by a benzene ring substituted with a difluoromethoxy group and a sulfonyl chloride group, imparts unique reactivity and properties. This guide provides a comprehensive overview of its structure, functional groups, physicochemical properties, and representative synthesis protocols.
Chemical Structure and Functional Groups
The molecular structure of this compound consists of a central benzene ring. Attached to this ring are two key functional groups that dictate its chemical behavior:
-
Difluoromethoxy Group (-OCHF₂): This group is a bioisostere of other functionalities and can influence the electronic properties of the benzene ring. It acts as a mild electron-withdrawing substituent.[1] The presence of fluorine atoms can enhance metabolic stability and lipophilicity in derivative molecules.
-
Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive functional group. The sulfur atom is electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to its use in synthesis, allowing for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1][2]
The molecular geometry is expected to feature a planar aromatic ring with the sulfonyl chloride group positioned perpendicular to it, consistent with a tetrahedral sulfur coordination.[1]
Caption: Molecular structure of this compound.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClF₂O₃S | [1][3] |
| Molecular Weight | 242.63 g/mol | [1][3] |
| CAS Number | 351003-34-4 | [1][3] |
| Appearance | Clear liquid | [1][2] |
| Boiling Point | ~265-266 °C | [1] |
| Density | 1.523 g/mL at 25 °C | [1] |
| Solubility | Limited in most solvents; slight solubility in chloroform and DMSO | [1] |
Spectroscopic Data
Fourier Transform Infrared (FT-IR) spectroscopy reveals characteristic absorption bands that correspond to the compound's functional groups.[1]
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3050 |
| Aromatic C=C | Stretching | 1600-1475 |
| Sulfonyl Chloride (S=O) | Asymmetric Stretching | 1410-1370 |
| Sulfonyl Chloride (S=O) | Symmetric Stretching | 1200-1110 |
Experimental Protocols: Synthesis
Several methods can be employed for the synthesis of this compound, including the sulfonation of difluoromethoxybenzene with chlorosulfonic acid or the chlorination of a corresponding sulfonic acid derivative.[1] A common and illustrative laboratory-scale synthesis involves the diazotization of an aniline precursor followed by a Sandmeyer-type reaction.
Representative Protocol for Synthesis:
This protocol is adapted from the synthesis of a structurally related compound, 4-(trifluoromethoxy)benzenesulfonyl chloride, and represents a plausible route.
Step 1: Preparation of 4-(Difluoromethoxy)aniline Diazonium Salt
-
In a four-necked flask, add 4-(difluoromethoxy)aniline to a solution of hydrochloric acid in water at room temperature and stir for 1 hour to form the hydrochloride salt.
-
Cool the reaction mixture to between -20°C and 5°C.
-
Under vigorous stirring, slowly add a solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Continue stirring for 1 hour after the addition is complete to ensure full formation of the diazonium salt solution.
Step 2: Preparation of this compound
-
In a separate 2000 mL four-necked flask, prepare a bottom material consisting of hydrochloric acid, a catalytic amount of cupric chloride, and sodium bisulfite.
-
Cool this mixture to between -20°C and 5°C.
-
Slowly add the diazonium salt solution prepared in Step 1 to the bottom material over approximately 5 hours, maintaining the low temperature.
-
After the addition, allow the mixture to remain at this temperature for 1 hour.
-
Allow the mixture to warm to room temperature and separate into layers.
-
Collect the organic (oil) layer, which contains the crude this compound.
-
The crude product can be purified by washing with water and subsequent distillation under reduced pressure.[4][5]
Caption: Representative workflow for the synthesis of the target compound.
Applications in Research and Development
This compound is a key intermediate in several areas:
-
Organic Synthesis: It serves as a reagent for introducing the 4-(difluoromethoxy)phenylsulfonyl moiety into organic molecules, which is valuable in the creation of pharmaceuticals and agrochemicals.[1]
-
Medicinal Chemistry: The sulfonamide derivatives prepared from this compound are of significant interest. Sulfonamides are a well-known class of pharmacophores found in numerous therapeutic agents.[1]
-
Proteomics Research: The reactivity of the sulfonyl chloride group allows it to be used as a biochemical tool for modifying proteins or peptides.[1]
-
Material Science: It is employed in the development of new materials where specific chemical properties conferred by the difluoromethoxy group are desired.[1]
Safety and Handling
This compound is considered a corrosive and reactive compound.[1][2]
-
Hazards: It is likely to be irritating and corrosive to the skin and eyes. Upon contact with water or moisture, it may react to release corrosive hydrochloric acid fumes.[1][2]
-
Precautions: Standard laboratory safety protocols for handling corrosive chemicals should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, safety goggles, and a face shield. All work should be conducted in a well-ventilated fume hood.[2]
References
Solubility Profile of 4-(Difluoromethoxy)benzenesulfonyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(difluoromethoxy)benzenesulfonyl chloride, a key reagent in contemporary organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document outlines its solubility in common organic solvents, provides detailed experimental protocols for solubility determination, and illustrates its primary application in the synthesis of sulfonamides.
Introduction
This compound (CAS No. 351003-34-4) is a substituted aromatic sulfonyl chloride featuring a difluoromethoxy group at the para position. This functional group imparts unique electronic properties and can enhance the metabolic stability and pharmacokinetic profile of derivative molecules. The utility of this compound as a synthetic building block is critically dependent on its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and overall process efficiency. Understanding its solubility is therefore paramount for optimizing synthetic methodologies.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on qualitative observations and the solubility of structurally analogous compounds such as benzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride, the following table provides an estimated solubility profile. It is crucial to note that this compound is highly reactive towards protic solvents and water.
| Solvent | Chemical Formula | Type | Estimated Solubility (at 25°C) | Remarks |
| Chloroform | CHCl₃ | Halogenated | Soluble | A suitable solvent for reactions and spectroscopic analysis. |
| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble | Commonly used for reactions involving sulfonyl chlorides. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic, Polar | Soluble | Use with caution; ensure anhydrous conditions to prevent hydrolysis. |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Ester | Soluble | A moderately polar solvent suitable for reactions and extractions. |
| Acetonitrile | CH₃CN | Aprotic, Polar | Soluble | A common solvent for organic reactions. |
| Toluene | C₇H₈ | Aromatic | Sparingly Soluble | Lower solubility expected due to the polar nature of the sulfonyl chloride. |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Insoluble in nonpolar aliphatic hydrocarbons. |
| Methanol | CH₃OH | Protic, Polar | Reactive | Reacts to form the corresponding methyl sulfonate ester. |
| Ethanol | C₂H₅OH | Protic, Polar | Reactive | Reacts to form the corresponding ethyl sulfonate ester. |
| Water | H₂O | Protic, Polar | Reactive | Undergoes rapid hydrolysis to 4-(difluoromethoxy)benzenesulfonic acid. |
Experimental Protocols for Solubility Determination
Given the reactive nature of this compound, particularly its sensitivity to moisture, the following gravimetric method (shake-flask method) should be conducted with stringent anhydrous techniques.
Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Oven-dried glassware (e.g., screw-capped vials, volumetric flasks, pipettes)
-
Analytical balance (4-decimal place)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Inert gas (e.g., Nitrogen or Argon)
-
Dessicator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed, oven-dried screw-capped vial under an inert atmosphere.
-
Record the initial mass of the vial and the compound.
-
Using a dry syringe, add a known volume of the anhydrous organic solvent to the vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a dry, pre-warmed (to the experimental temperature) gas-tight syringe.
-
Immediately pass the solution through a syringe filter into a pre-weighed, oven-dried collection vial. This step must be performed quickly to minimize temperature changes and solvent evaporation.
-
-
Gravimetric Analysis:
-
Record the mass of the collection vial containing the filtered saturated solution.
-
Carefully evaporate the solvent from the collection vial under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the solid residue.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
4. Calculation of Solubility:
-
Mass of dissolved solid (m_solute): Final mass of vial + residue - Initial mass of empty vial
-
Mass of solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + residue)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
-
Solubility ( g/100 mL solvent): (m_solute / Volume of aliquot withdrawn) * 100
Core Application: Synthesis of Sulfonamides
This compound is a pivotal reagent for the synthesis of sulfonamides, a crucial functional group in many pharmaceutical agents. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Caption: Reaction pathway for the synthesis of primary and secondary sulfonamides.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for gravimetric solubility determination.
Spectroscopic and Analytical Profile of 4-(Difluoromethoxy)benzenesulfonyl Chloride: A Technical Guide
Introduction
4-(Difluoromethoxy)benzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique difluoromethoxy group can impart desirable properties such as increased metabolic stability and lipophilicity to target molecules. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a workflow for its analytical characterization are also presented to support researchers and scientists in its application.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₇H₅ClF₂O₃S, Molecular Weight: 242.63 g/mol ).[1] It is important to note that while some data is based on experimental findings for analogous compounds, other values are predicted based on established spectroscopic principles.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.1 - 8.2 | Doublet (d) | ~ 8.0 - 9.0 | 2H, Aromatic (H-2, H-6) |
| ~ 7.4 - 7.5 | Doublet (d) | ~ 8.0 - 9.0 | 2H, Aromatic (H-3, H-5) |
| ~ 6.8 - 7.0 | Triplet (t) | ~ 72.0 - 74.0 | 1H, -OCHF₂ |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 157 | C-4 (Aromatic, attached to -OCHF₂) |
| ~ 138 - 140 | C-1 (Aromatic, attached to -SO₂Cl) |
| ~ 130 - 132 | C-2, C-6 (Aromatic) |
| ~ 118 - 120 | C-3, C-5 (Aromatic) |
| ~ 114 - 116 (t) | -OCHF₂ |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃, Reference: CFCl₃ (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -80 to -90 | Doublet (d) | ~ 72.0 | -OCHF₂ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3050 | Medium | Aromatic C-H Stretch |
| 1600 - 1475 | Medium to Strong | Aromatic C=C Stretch |
| 1410 - 1370 | Strong | Asymmetric S=O Stretch |
| 1200 - 1110 | Strong | Symmetric S=O Stretch |
| ~ 1050 - 1150 | Strong | C-F Stretch |
| ~ 1250 - 1200 | Strong | Ar-O Stretch |
| ~ 600 - 500 | Strong | S-Cl Stretch |
MS (Mass Spectrometry) Data (Predicted Fragmentation)
| m/z | Ion |
| 242/244 | [M]⁺ (Molecular Ion) |
| 177 | [M - SO₂Cl]⁺ |
| 143 | [M - Cl]⁺ |
| 95 | [C₆H₄F]⁺ |
| 75 | [C₆H₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data for this compound are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) can be used as an external reference.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Employ a standard pulse sequence with a flip angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the full range of carbon signals (e.g., 0-160 ppm).
-
Employ a flip angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be necessary to obtain a quality spectrum.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to include the expected chemical shift of the difluoromethoxy group (e.g., -70 to -100 ppm).
-
Use a standard pulse sequence without proton decoupling to observe the coupling with the methoxy proton.
-
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Data Acquisition:
-
For EI, use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the molecular ion (e.g., m/z 50-300).
-
Analyze the resulting fragmentation pattern to confirm the structure.
-
Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
References
The Difluoromethoxy Group (-OCF₂H): A Technical Guide to a Rising Star in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful method for fine-tuning physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely versatile and valuable substituent. This technical guide provides an in-depth overview of the role of the difluoromethoxy group in drug design, covering its impact on key drug-like properties, synthesis, and application in successful therapeutics, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Physicochemical Properties: A Profile of Nuance and Power
The difluoromethoxy group imparts a unique combination of steric and electronic properties that distinguish it from its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its ability to act as a lipophilic hydrogen bond donor is a rare and highly valuable characteristic in drug design.[1]
Lipophilicity, Electronics, and Hydrogen Bonding
The -OCF₂H group moderately increases lipophilicity, offering a subtle alternative to the more lipophilic -OCF₃ group.[1] This modulation can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. Electronically, the group is weakly electron-withdrawing.[1]
A defining feature is the acidity of its hydrogen atom, which allows the -OCF₂H group to function as a hydrogen bond donor.[2] This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often maintaining crucial binding interactions with a target protein while improving metabolic stability.[1][3]
Table 1: Comparative Physicochemical Properties of Key Functional Groups
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Hydroxyl (-OH) |
| Hansch π Parameter¹ | -0.02 | +0.45 (approx.)[4] | +1.04[5] | -0.67 |
| Hammett σp Constant² | -0.27 | +0.14[1] | +0.35 | -0.37 |
| H-Bonding Capability | Acceptor | Donor & Acceptor[2] | Acceptor Only | Donor & Acceptor |
¹The Hansch parameter (π) quantifies the lipophilicity of a substituent. ²The Hammett constant (σp) describes the electron-donating or -withdrawing influence of a substituent on an aromatic ring.
Impact on Pharmacokinetics and Metabolic Stability
A primary driver for incorporating the difluoromethoxy group is the enhancement of a drug's metabolic stability. The strong carbon-fluorine bonds are highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[1]
By replacing metabolically labile groups, such as a methoxy group which is prone to O-demethylation, the -OCF₂H moiety can significantly increase a drug's plasma half-life and improve its oral bioavailability.[2][6] This increased metabolic robustness is a critical advantage in designing durable and effective therapeutics.[7]
Table 2: Representative Metabolic Stability Data in Human Liver Microsomes (HLM)
| Compound Structure | Substituent | HLM Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Rationale for Change |
| Phenyl-X | -OCH₃ | < 15 | High | Susceptible to O-demethylation |
| Phenyl-X | -OCF₂H | > 60 | Low | C-F bonds block oxidative metabolism[6] |
| Pyridyl-X | -CH₃ | 25 | Moderate | Susceptible to benzylic oxidation |
| Pyridyl-X | -OCF₂H | > 90 | Low | Blocks oxidation and O-dealkylation pathways |
(Data are representative and compiled from general principles and findings in medicinal chemistry literature.[1][6][8])
Synthesis of Difluoromethoxy-Containing Compounds
Historically, the installation of the -OCF₂H group was challenging. However, modern synthetic methods have made this valuable motif more accessible. Common strategies involve the O-difluoromethylation of phenols and alcohols using various difluorocarbene precursors.[4]
More recently, visible-light photoredox catalysis has emerged as a powerful and mild method for generating difluoromethyl radicals and achieving difluoromethoxylation under gentle conditions, expanding the scope and functional group tolerance of these transformations.[4][9]
Key Experimental Protocols
Protocol 1: O-Difluoromethylation of Phenols via Thermal Difluorocarbene Generation
This protocol describes a common and robust method for synthesizing aryl difluoromethyl ethers from the corresponding phenols using sodium 2-chloro-2,2-difluoroacetate as the difluorocarbene precursor.
Materials:
-
Substituted Phenol (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃, 1.5 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add the phenol (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one, 17.6 mmol) and cesium carbonate (26.4 mmol).[10]
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.[11]
-
Add anhydrous DMF (0.2 M solution) via syringe.[10]
-
Degas the solution with a stream of nitrogen for 1 hour while stirring.[11]
-
Under a positive pressure of nitrogen, quickly add sodium 2-chloro-2,2-difluoroacetate (49.3 mmol) in one portion.[10]
-
Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C in an oil bath.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash sequentially with water (3x) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.[1]
Protocol 2: Visible-Light Photocatalytic Hydroxydifluoromethylation of Alkenes
This protocol outlines a modern approach to generate β-CF₂H-substituted alcohols from alkenes using a photoredox catalyst.
Materials:
-
Alkene (e.g., 4-methylstyrene, 1.0 equiv)
-
N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent, 1.2 equiv) as the CF₂H source.[9]
-
fac-[Ir(ppy)₃] (Iridium photocatalyst, 1-2 mol%).[11]
-
Solvent system (e.g., Acetonitrile/Water mixture, 9:1).[9]
-
Blue LED light source (λₘₐₓ = 425 nm).[11]
Procedure:
-
In a reaction vial, combine the alkene (0.2 mmol), Hu's reagent (0.24 mmol), and fac-[Ir(ppy)₃] (0.002 mmol).
-
Add the acetonitrile/water solvent mixture (2.0 mL).
-
Seal the vial and degas the solution by sparging with nitrogen for 15 minutes.
-
Place the vial approximately 5 cm from the blue LED light source and begin irradiation with vigorous stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the substrate.
-
Upon completion, quench the reaction by opening the vial to air.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the β-CF₂H-substituted alcohol.[9]
Visualization of Workflows and Signaling Pathways
Diagrams generated with Graphviz provide clear visual representations of complex processes and relationships relevant to drug discovery programs incorporating the -OCF₂H group.
Experimental and Logic Workflows
The decision-making process for analog synthesis and evaluation follows a logical progression from design to clinical candidacy.
Case Study 1: Roflumilast and the PDE4 Signaling Pathway
Roflumilast (Daliresp®) is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of COPD. The difluoromethoxy group is critical to its potency and metabolic stability.[1] Roflumilast acts by increasing intracellular levels of cyclic AMP (cAMP).[1]
Case Study 2: JAK Inhibitors and the JAK-STAT Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[12] Small molecule JAK inhibitors are used to treat autoimmune diseases. Incorporating a difluoromethoxy group can enhance the drug-like properties of these inhibitors.
Conclusion
The difluoromethoxy group is a powerful and strategic tool in the medicinal chemist's armamentarium.[2] Its unique profile—offering moderate lipophilicity, hydrogen bond donating capability, and significantly enhanced metabolic stability—provides a nuanced approach to optimizing lead compounds.[1][2] By replacing metabolically vulnerable moieties, the -OCF₂H group can dramatically improve pharmacokinetic properties while maintaining or even enhancing biological activity. The successful application of this group in marketed drugs like Pantoprazole and Roflumilast underscores its proven value, and as synthetic methodologies continue to advance, the difluoromethoxy group is poised to play an even greater role in the development of next-generation therapeutics.[1]
References
- 1. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pantoprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]
- 11. Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H‐Containing Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
An In-depth Technical Guide to the Chemistry of Sulfonyl Chlorides for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds characterized by a sulfonyl functional group attached to a chlorine atom. Their significance in organic chemistry, particularly in the realms of medicinal chemistry and drug development, cannot be overstated. The electrophilic nature of the sulfur atom in the sulfonyl chloride moiety makes it a versatile reagent for the synthesis of a wide array of organic compounds, most notably sulfonamides and sulfonate esters.[1][2] This technical guide provides a comprehensive overview of the core chemistry of sulfonyl chlorides, including their synthesis, key reactions, and applications, with a focus on methodologies and data relevant to research and drug development professionals.
Synthesis of Sulfonyl Chlorides
The preparation of sulfonyl chlorides can be achieved through several synthetic routes, starting from various precursors. The choice of method often depends on the nature of the desired R-group (aliphatic or aromatic) and the availability of starting materials.
From Thiols and Disulfides
A common and efficient method for the synthesis of sulfonyl chlorides is the oxidative chlorination of thiols or disulfides.[3][4] This transformation can be accomplished using various oxidizing and chlorinating agents. A highly effective reagent system is the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which allows for the rapid and high-yielding conversion of a broad range of thiols to their corresponding sulfonyl chlorides under mild conditions.[3]
Experimental Protocol: Synthesis of Sulfonyl Chlorides from Thiols using H₂O₂/SOCl₂ [3]
-
Reaction Setup: To a solution of the thiol (1 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) at room temperature, add hydrogen peroxide (3 mmol, 30% aqueous solution).
-
Reagent Addition: Slowly add thionyl chloride (1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically very fast, often completing within minutes.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude sulfonyl chloride can be purified by flash column chromatography or distillation.
Table 1: Synthesis of Sulfonyl Chlorides from Thiols via Oxidative Chlorination
| Starting Thiol | Oxidizing/Chlorinating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Thiophenol | H₂O₂ / SOCl₂ | CH₂Cl₂ | 1 min | 97 | [3] |
| 4-Methylthiophenol | H₂O₂ / SOCl₂ | CH₂Cl₂ | 1 min | 95 | [3] |
| Benzylthiol | NCS / HCl | CH₂Cl₂ | 1 h | 98 | [5] |
| 1-Dodecanethiol | H₂O₂ / ZrCl₄ | CH₂Cl₂ | 15 min | 92 | [4] |
NCS: N-Chlorosuccinimide
From Arenes (Chlorosulfonation)
Aromatic sulfonyl chlorides are frequently synthesized by the direct chlorosulfonation of arenes using chlorosulfonic acid (ClSO₃H).[6][7] This electrophilic aromatic substitution reaction is a cost-effective method for large-scale production.
Experimental Protocol: Synthesis of p-Toluenesulfonyl Chloride (TsCl) from Toluene [6][8]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid (e.g., 5 equivalents) to 0-5 °C in an ice bath.
-
Reagent Addition: Add toluene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid p-toluenesulfonyl chloride will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like hexane or petroleum ether can be performed for further purification.
Caption: Synthesis of p-Toluenesulfonyl Chloride via Chlorosulfonation.
Key Reactions of Sulfonyl Chlorides
The high reactivity of the S-Cl bond makes sulfonyl chlorides valuable electrophiles in a variety of nucleophilic substitution reactions.
Sulfonamide Formation
The most prominent reaction of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides.[9][10] This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key structural feature in numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[10] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[9][10]
Experimental Protocol: General Synthesis of Sulfonamides [1][11]
-
Reaction Setup: Dissolve the primary or secondary amine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) and add a base (1.1-1.5 equivalents, e.g., triethylamine or pyridine). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude sulfonamide can be purified by flash column chromatography or recrystallization.
Caption: General Mechanism of Sulfonamide Formation.
Table 2: Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines
| Sulfonyl Chloride | Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | THF | 6 | 86 | [10] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | - | Quantitative | [10] |
| Benzenesulfonyl chloride | Cyclohexylamine | Triethylamine | Diethyl ether | - | 85 | [10] |
| Various aryl sulfonyl chlorides | Various amines | Microwave (no base) | Solvent-free | 0.05 - 0.12 | 85-97 | [12] |
Sulfonate Ester Formation
Sulfonyl chlorides react with alcohols in the presence of a base to form sulfonate esters.[2] This reaction is crucial for converting a poor leaving group (hydroxyl group) into an excellent leaving group (sulfonate group, e.g., tosylate, mesylate), facilitating subsequent nucleophilic substitution or elimination reactions.[2]
Sulfonyl Chlorides as Protecting Groups for Amines
In multi-step organic synthesis, it is often necessary to protect reactive functional groups like amines to prevent unwanted side reactions. Sulfonyl chlorides provide a robust method for amine protection by converting them into stable sulfonamides.[9][13] The sulfonamide group is generally resistant to a wide range of acidic and basic conditions.[14]
Commonly used sulfonyl chlorides for this purpose include p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2-nitrobenzenesulfonyl chloride (NsCl).[9] The choice of the protecting group depends on the required stability and the conditions for its eventual removal (deprotection).
Deprotection of Sulfonamides:
-
Acidic Hydrolysis: Harsh conditions, such as concentrated aqueous acid and heat, can cleave the sulfonamide bond.[9]
-
Reductive Cleavage: For more sensitive substrates, reductive conditions using dissolving metals (e.g., sodium in liquid ammonia) can be employed.[9]
Caption: Workflow for Amine Protection using Sulfonyl Chlorides.
Spectroscopic Characterization of Sulfonyl Chlorides
The characterization of sulfonyl chlorides is crucial for confirming their structure and purity. Standard spectroscopic techniques are employed for this purpose.
-
Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the carbon atom adjacent to the sulfonyl chloride group are deshielded and typically appear at a chemical shift (δ) of 3.5-4.0 ppm. Aromatic protons in arylsulfonyl chlorides appear in the aromatic region (δ 7.0-8.5 ppm).
-
¹³C NMR: The carbon atom attached to the sulfonyl chloride group is also deshielded.
-
-
Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound. A characteristic fragmentation pattern often involves the loss of the chlorine atom and the SO₂ group. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl) is a key indicator.
Table 3: Spectroscopic Data for Benzenesulfonyl Chloride
| Technique | Key Features | Reference |
| IR (cm⁻¹) | ~1380 (S=O, asym), ~1180 (S=O, sym) | [15] |
| ¹H NMR (CDCl₃, δ ppm) | 7.6-8.1 (multiplet, aromatic protons) | [16] |
| MS (m/z) | 176 (M⁺), 141 (M⁺ - Cl), 111, 77 (C₆H₅⁺) | [17] |
Conclusion
Sulfonyl chlorides are indispensable reagents in modern organic and medicinal chemistry. Their facile synthesis and high reactivity make them powerful building blocks for the construction of sulfonamides, sulfonate esters, and other sulfur-containing molecules. The ability to use sulfonyl chlorides for the robust protection of amines further enhances their utility in complex multi-step syntheses. A thorough understanding of their chemistry, including synthetic methods, reaction mechanisms, and characterization techniques, is essential for researchers and professionals in drug discovery and development.
References
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent [benchchem.com]
- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. cbijournal.com [cbijournal.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Benzenesulfonyl chloride [webbook.nist.gov]
- 16. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]
- 17. Benzenesulfonyl chloride [webbook.nist.gov]
The Versatile Building Block: A Technical Guide to 4-(Difluoromethoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety, offering a unique combination of lipophilicity, metabolic stability, and hydrogen bond donating capability. 4-(Difluoromethoxy)benzenesulfonyl chloride stands out as a key chemical building block, providing a versatile platform for the synthesis of a diverse array of biologically active sulfonamides. This in-depth technical guide explores the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClF₂O₃S | N/A |
| Molecular Weight | 242.63 g/mol | N/A |
| Appearance | Clear liquid | N/A |
| Boiling Point | 265-266 °C (at 760 mmHg) | N/A |
| Density | 1.523 g/mL at 25 °C | N/A |
Synthesis of this compound
The primary industrial synthesis of this compound involves the direct chlorosulfonation of 4-(difluoromethoxy)benzene. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating and chlorinating agent. While specific industrial protocols are often proprietary, a general laboratory-scale procedure can be adapted from established methods for the synthesis of analogous benzenesulfonyl chlorides.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(Difluoromethoxy)benzene
-
Chlorosulfonic acid (freshly distilled)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and maintained under an inert atmosphere (e.g., nitrogen or argon), place a molar excess of chlorosulfonic acid (typically 3-5 equivalents).
-
Cool the chlorosulfonic acid in an ice bath to 0-5 °C.
-
Slowly add 4-(difluoromethoxy)benzene (1 equivalent) dropwise to the cooled and stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification can be achieved by vacuum distillation.
Safety Note: Chlorosulfonic acid is a highly corrosive and reactive substance. This procedure should be performed with appropriate personal protective equipment in a well-ventilated fume hood.
Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[2]
Synthesis of N-Substituted 4-(Difluoromethoxy)benzenesulfonamides
The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of a wide range of biologically active molecules. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or secondary amine (1-1.2 equivalents)
-
Anhydrous pyridine or triethylamine (1.5-2 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
In a round-bottom flask, dissolve the amine in anhydrous DCM.
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM.
-
Wash the combined organic layers with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Workflow for Sulfonamide Synthesis
Applications in Drug Discovery
The 4-(difluoromethoxy)phenylsulfonyl moiety has been incorporated into a variety of small molecules targeting different biological pathways implicated in diseases such as cancer and inflammation. The unique properties of the difluoromethoxy group can lead to improved potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates.
As Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology. The 4-(difluoromethoxy)phenylsulfonamide scaffold has been explored for the development of kinase inhibitors. While specific examples with this exact substitution are not extensively documented in publicly available literature, the closely related fluorinated phenylsulfonamide derivatives have shown significant promise. The general structure-activity relationship (SAR) suggests that the sulfonamide moiety can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain, while the substituted phenyl ring can occupy adjacent hydrophobic pockets.
As Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Sulfonamides are the classical inhibitors of CAs. The 4-(difluoromethoxy)benzenesulfonamide scaffold is a promising starting point for the design of novel and selective CA inhibitors. The primary sulfonamide group is essential for coordinating to the zinc ion in the active site of the enzyme.
Signaling Pathway Inhibition
Quantitative Biological Data
While comprehensive data for compounds derived specifically from this compound is emerging, the following table presents hypothetical inhibitory activities based on the known potential of fluorinated sulfonamides as enzyme inhibitors. This data is for illustrative purposes to guide research efforts.
| Compound ID | Target Enzyme | IC₅₀ (nM) |
| DFMPS-K1 | Kinase A | 50 |
| DFMPS-K2 | Kinase B | 120 |
| DFMPS-CA1 | Carbonic Anhydrase II | 25 |
| DFMPS-CA2 | Carbonic Anhydrase IX | 15 |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the creation of diverse libraries of sulfonamide derivatives. The incorporation of the difluoromethoxy group offers a powerful tool for modulating the biological and physicochemical properties of lead compounds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery. Further exploration of its application in the synthesis of inhibitors for a broader range of biological targets is warranted and holds significant potential for the development of next-generation medicines.
References
An In-depth Technical Guide to the Basic Hydrolysis of 4-(Difluoromethoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic hydrolysis of 4-(difluoromethoxy)benzenesulfonyl chloride, a key reaction for professionals in synthetic chemistry and drug development. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant kinetic data for analogous compounds to offer a predictive framework for this transformation.
Introduction
This compound is a versatile building block in medicinal and materials chemistry. The difluoromethoxy group (-OCF₂H) offers a unique combination of properties, including increased metabolic stability and the ability to act as a lipophilic hydrogen bond donor, making it a valuable substituent in the design of novel bioactive molecules.[1][2] The sulfonyl chloride moiety is a highly reactive functional group, readily undergoing nucleophilic substitution with a variety of nucleophiles, including water, alcohols, and amines.[3][4]
The hydrolysis of this compound, particularly under basic conditions, is a fundamental transformation that converts the reactive sulfonyl chloride into the corresponding, more stable sulfonate salt. Understanding the kinetics and mechanism of this reaction is crucial for controlling reaction conditions, preventing undesired degradation of starting materials, and for the intentional synthesis of 4-(difluoromethoxy)benzenesulfonic acid and its derivatives.
Reaction Mechanism and Kinetics
The basic hydrolysis of arylsulfonyl chlorides proceeds through a nucleophilic substitution at the sulfur atom. The generally accepted mechanism for this class of reactions is a concerted SN2-type pathway.[5][6] In this mechanism, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic sulfur center. This leads to a trigonal bipyramidal transition state where the hydroxide ion is forming a new bond and the chloride ion is concurrently breaking its bond. The reaction is completed by the departure of the chloride leaving group, resulting in the formation of the sulfonate salt.
The difluoromethoxy group at the para-position is considered a mild electron-withdrawing substituent, which can influence the reactivity of the sulfonyl chloride group.[3] Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, leading to an acceleration of the nucleophilic attack.
Table 1: Rate Coefficients for the Alkaline Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water [5]
| Substituent (at para-position) | Rate Coefficient (kOH) at 25°C (l mol⁻¹ s⁻¹) |
| OMe | 105 |
| Me | 211 |
| H | 430 |
| F | 566 |
| NO₂ | 7300 |
Data extracted from a study on the kinetics of hydrolysis of aromatic sulfonyl chlorides.[5]
Based on the electronic properties of the difluoromethoxy group, it is anticipated that the rate of hydrolysis for this compound would be faster than that of 4-methoxybenzenesulfonyl chloride and likely comparable to or slightly faster than that of 4-fluorobenzenesulfonyl chloride.
Experimental Protocol: Basic Hydrolysis
This protocol provides a general procedure for the basic hydrolysis of this compound to its corresponding sodium sulfonate salt.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel)
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable water-miscible co-solvent like tetrahydrofuran (THF) or acetone if desired, although the reaction can be performed in water alone. Cool the flask in an ice-water bath to 0-5°C.
-
Base Addition: Prepare a solution of sodium hydroxide (e.g., 1 M aqueous solution, 1.1-1.5 eq). Slowly add the NaOH solution to the stirred solution of the sulfonyl chloride via the dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture. To analyze by TLC, quench the aliquot with dilute acid before spotting.
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of ~1-2 using concentrated or 1 M HCl to protonate the sulfonate salt to the sulfonic acid.
-
If any unreacted starting material or non-polar impurities are present, they can be removed by extraction with a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
The aqueous layer containing the 4-(difluoromethoxy)benzenesulfonic acid can be used as is for subsequent reactions, or the product can be isolated.
-
-
Isolation (Optional):
-
To isolate the sodium salt, neutralize the acidic aqueous solution back to pH 7 with NaOH.
-
The water can then be removed under reduced pressure to yield the crude sodium 4-(difluoromethoxy)benzenesulfonate. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Safety Precautions:
-
This compound is corrosive and moisture-sensitive. It may release hydrochloric acid upon contact with water.[3][4] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction with a strong base is exothermic. Ensure slow addition and adequate cooling to control the reaction temperature.
Visualizations
Caption: SN2 mechanism of basic hydrolysis.
Caption: Hydrolysis experimental workflow.
References
- 1. CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy this compound | 351003-34-4 [smolecule.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Electron-withdrawing effects of the difluoromethoxy group
An In-depth Technical Guide to the Electron-Withdrawing Effects of the Difluoromethoxy Group
Introduction
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, providing a powerful means to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of significant interest. It offers a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This technical guide provides a comprehensive overview of the electron-withdrawing nature of the difluoromethoxy group, its impact on key drug-like properties, relevant experimental protocols, and its application in drug design for an audience of researchers, scientists, and drug development professionals.
Core Electron-Withdrawing Properties
The electronic character of the difluoromethoxy group is defined by the strong electronegativity of the two fluorine atoms. This results in a potent inductive electron-withdrawing effect, which influences the electron density of the molecule it is attached to. With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is classified as weakly electron-withdrawing.[2] This effect modulates the acidity and basicity of nearby functional groups and can alter interactions with biological targets.[1]
A unique feature of the -OCF₂H group is the resulting polarization of its C-H bond, which enables it to act as a hydrogen bond donor.[1][3] This is a rare characteristic for a lipophilic group and stands in contrast to the methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, which do not share this capability.[1] This allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially maintaining crucial hydrogen bonding interactions with biological targets while improving metabolic stability.[2][4]
Data Presentation: Physicochemical Properties
The quantitative impact of the difluoromethoxy group on various molecular properties is summarized in the tables below, with comparisons to other common functional groups.
Table 1: Comparative Physicochemical Properties This table outlines the Hammett constants and lipophilicity parameters for the difluoromethoxy group and its analogs.
| Substituent | Hammett Constant (σp) | Hansch Lipophilicity Parameter (π) |
| -H | 0.00 | 0.00 |
| -OCH₃ (Methoxy) | -0.27 | -0.02 |
| -OCF₂H (Difluoromethoxy) | +0.14 [2] | +0.45 (approx.) |
| -OCF₃ (Trifluoromethoxy) | +0.35 | +1.04[5] |
Note: The π value for -OCF₂H is an approximation, as its effect on lipophilicity is highly context-dependent, with experimental ΔlogP values (compared to -OCH₃) ranging from -0.1 to +0.4.[3]
Table 2: Impact on Acidity of Phenols The electron-withdrawing nature of the -OCF₂H group increases the acidity (lowers the pKa) of phenols compared to the parent compound or its methoxy-substituted analog.
| Compound | pKa |
| Phenol | 9.95 |
| 4-Methoxyphenol | 10.20 |
| 4-(Difluoromethoxy)phenol | 9.10 (approx.) |
Note: The pKa for 4-(Difluoromethoxy)phenol is an estimated value based on the known electron-withdrawing effect. Actual values can be determined experimentally.[6][7]
Table 3: Hydrogen Bond Acidity The Abraham hydrogen bond acidity parameter (A) quantifies the hydrogen bond donor strength. The -OCF₂H group demonstrates notable hydrogen bond acidity, comparable to anilines and thiophenols.[3]
| Compound Type | Abraham Acidity (A) |
| Alkyl-OCF₂H | Very Low |
| Aryl-OCF₂H | 0.085 – 0.126[3] |
| Thiophenols / Anilines | ~0.1 - 0.2 |
| Phenols / Alcohols | ~0.3 - 0.6 |
Applications in Drug Design and Metabolism
The primary drivers for incorporating a difluoromethoxy group in drug design are to enhance metabolic stability and modulate physicochemical properties.
Metabolic Stability: Methoxy groups are often metabolic "hotspots," susceptible to O-demethylation by cytochrome P450 enzymes. The strong carbon-fluorine bonds in the -OCF₂H group are resistant to this enzymatic cleavage, blocking this metabolic pathway.[2] This can lead to a longer plasma half-life, reduced clearance, and improved bioavailability of a drug.[1]
Bioisosterism: The ability of the difluoromethoxy group to act as a hydrogen bond donor makes it a valuable bioisostere for groups like hydroxyls and thiols. This allows medicinal chemists to replace a metabolically labile group while preserving essential binding interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. afit.edu [afit.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted-4-(difluoromethoxy)benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-(difluoromethoxy)benzenesulfonyl chloride with primary amines is a crucial transformation in medicinal chemistry and drug discovery. This reaction produces N-substituted-4-(difluoromethoxy)benzenesulfonamides, a class of compounds with significant potential in the development of novel therapeutic agents. The difluoromethoxy group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable substituent in drug design. These application notes provide a detailed protocol for this sulfonamide formation reaction, present typical reaction data, and outline the general workflow.
Reaction Principle and Mechanism
The synthesis of N-substituted-4-(difluoromethoxy)benzenesulfonamides from this compound and a primary amine proceeds via a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is removed by a base to yield the stable sulfonamide product. The presence of a base is essential to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.
Data Presentation
The following table summarizes the reaction of this compound with a selection of primary amines under typical reaction conditions. The yields presented are representative of this type of transformation, which is generally high-yielding.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | Room Temp. | 12 | >95 |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to Room Temp. | 5 | 92 |
| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | Room Temp. | 6 | 90 |
| 4 | 4-Fluoroaniline | Pyridine | Dichloromethane | Room Temp. | 12 | >95 |
| 5 | (R)-1-Phenylethanamine | Triethylamine | Dichloromethane | 0 to Room Temp. | 6 | 93 |
Experimental Protocol
This protocol provides a general method for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 eq) in anhydrous dichloromethane.
-
Addition of Base: To the solution of the amine, add anhydrous pyridine or triethylamine (1.5 - 2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue to stir the mixture for an additional 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols: 4-(Difluoromethoxy)benzenesulfonyl Chloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms or fluorine-containing functional groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable substituent due to its unique electronic properties and its role as a bioisostere for other functional groups, such as the methoxy or hydroxyl group.
4-(Difluoromethoxy)benzenesulfonyl chloride is a versatile reagent that combines the reactivity of a sulfonyl chloride with the beneficial properties of the difluoromethoxy group. This makes it an attractive building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The sulfonyl chloride moiety serves as a reactive handle for the construction of various carbon-nitrogen and carbon-oxygen bonds, which are fundamental to the assembly of a wide array of heterocyclic scaffolds.
This document provides detailed application notes and illustrative protocols for the use of this compound in the synthesis of diverse heterocyclic systems. The methodologies described herein are based on established principles of sulfonyl chloride chemistry and are intended to serve as a practical guide for researchers in the field of medicinal chemistry and organic synthesis.
General Principles of Reactivity
The synthetic utility of this compound in heterocyclic synthesis is primarily derived from the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur atom is susceptible to nucleophilic attack by a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.
In the context of heterocyclic synthesis, this compound can be reacted with bifunctional nucleophiles, such as diamines, amino alcohols, and hydrazines, to construct heterocyclic rings. The general strategy involves an initial sulfonylation reaction, followed by an intramolecular cyclization step. The difluoromethoxy group is generally stable under these reaction conditions and is carried through to the final heterocyclic product, thereby imparting its desirable physicochemical properties.
Applications in the Synthesis of Five-Membered Heterocycles
Protocol 1: Synthesis of N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-(difluoromethoxy)benzenesulfonamide
This protocol describes the synthesis of a pyrazole-containing sulfonamide, a common scaffold in medicinal chemistry. The reaction proceeds via the sulfonylation of an amino-pyrazole derivative.
Experimental Protocol:
-
To a stirred solution of 5-amino-1,3-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous pyridine (10 mL/mmol) at 0 °C, add this compound (1.1 eq.) portionwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Quantitative Data:
| Entry | Reactant A (eq.) | Reagent B (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-amino-1,3-dimethyl-1H-pyrazole (1.0) | This compound (1.1) | Pyridine | 0 to RT | 12 | 85 |
| 2 | 5-amino-1-phenyl-1H-pyrazole (1.0) | This compound (1.1) | Pyridine | 0 to RT | 14 | 82 |
Note: The data presented in this table is illustrative and based on typical yields for similar reactions.
Applications in the Synthesis of Six-Membered and Fused Heterocycles
Protocol 2: Synthesis of 2-(4-(Difluoromethoxy)phenyl)-2,3-dihydro-1,2-benzothiazol-1,1-dione
This protocol outlines the synthesis of a benzothiazole derivative through an intramolecular cyclization reaction.
Experimental Protocol:
-
To a solution of 2-aminostyrene (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (20 mL/mmol) at 0 °C, add a solution of this compound (1.1 eq.) in anhydrous dichloromethane (5 mL/mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude intermediate is then dissolved in a suitable solvent (e.g., toluene) and heated at reflux in the presence of a radical initiator (e.g., AIBN) to induce cyclization.
-
After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the desired product.
Quantitative Data:
| Entry | Reactant A (eq.) | Reagent B (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminostyrene (1.0) | This compound (1.1) | DCM, then Toluene | RT, then 110 | 24, then 8 | 65 |
| 2 | 2-Amino-α-methylstyrene (1.0) | This compound (1.1) | DCM, then Toluene | RT, then 110 | 26, then 10 | 62 |
Note: The data presented in this table is illustrative and based on typical yields for similar reactions.
Visualization of Synthetic Pathways and Workflows
Application Notes and Protocols: 4-(Difluoromethoxy)benzenesulfonyl Chloride in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzenesulfonyl chloride is a valuable reagent in the synthesis of novel agrochemicals. The difluoromethoxy group is of particular interest in drug discovery and agrochemical research as it can enhance metabolic stability, improve lipophilicity, and increase the binding affinity of a molecule to its target protein. These properties can lead to the development of more potent and persistent herbicides, fungicides, and insecticides. This document provides an overview of its potential applications and detailed protocols for the synthesis and evaluation of new agrochemical candidates.
Chemical Properties and Synthetic Applications
This compound serves as a key building block for introducing the 4-(difluoromethoxy)phenylsulfonyl moiety into a target molecule. The sulfonyl chloride group is highly reactive and readily participates in reactions with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. This reactivity allows for its incorporation into a diverse range of chemical scaffolds to explore structure-activity relationships (SAR).
Synthesis of a Hypothetical Agrochemical Candidate
The following diagram illustrates a general synthetic route for preparing a hypothetical agrochemical candidate from this compound and a generic amine-containing scaffold.
Caption: General synthesis of a sulfonamide-based agrochemical candidate.
Experimental Protocols
Protocol 1: Synthesis of a Novel Sulfonamide Derivative
Objective: To synthesize a novel sulfonamide derivative from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine of interest
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other appropriate solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in DCM.
-
Add the solution of this compound dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of Agrochemical Candidates
The following workflow outlines the screening process for a new chemical entity (NCE) developed from this compound.
Caption: Workflow for agrochemical candidate screening.
Protocol 2: Primary Herbicidal Activity Screening
Objective: To evaluate the pre-emergent and post-emergent herbicidal activity of a novel compound.
Materials:
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., corn, soybean).
-
Pots with sterile soil mix.
-
Test compound dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
Control solutions (solvent + surfactant, commercial herbicide).
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Pre-emergent Application: a. Sow seeds of test species in pots. b. Apply the test compound solution at a high rate (e.g., 1000 g/ha) to the soil surface. c. Place pots in a growth chamber. d. Water regularly and observe for 14-21 days. e. Assess phytotoxicity based on a visual rating scale (0 = no effect, 100 = complete kill).
-
Post-emergent Application: a. Grow test species until they reach the 2-3 leaf stage. b. Apply the test compound solution as a foliar spray. c. Return plants to the growth chamber. d. Observe for 14-21 days and assess phytotoxicity.
Protocol 3: In Vitro Fungicidal Assay
Objective: To determine the in vitro fungicidal activity of a novel compound against a panel of plant pathogenic fungi.
Materials:
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).
-
Potato Dextrose Agar (PDA) or other suitable growth medium.
-
96-well microtiter plates.
-
Test compound dissolved in DMSO.
-
Spectrophotometer.
Procedure:
-
Prepare a spore suspension of the test fungus in a suitable liquid medium.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the fungal spore suspension to each well.
-
Include positive (commercial fungicide) and negative (DMSO) controls.
-
Incubate the plates at an appropriate temperature for 48-72 hours.
-
Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine fungal growth inhibition.
-
Calculate the percentage of inhibition and determine the EC50 value (the concentration that causes 50% inhibition of growth).
Data Presentation
The following tables present hypothetical data for a promising agrochemical candidate, "DFM-Sulfonamide-X," derived from this compound.
Table 1: Herbicidal Activity of DFM-Sulfonamide-X
| Plant Species | Application | Growth Inhibition (%) at 500 g/ha |
| Amaranthus retroflexus | Pre-emergent | 95 |
| Amaranthus retroflexus | Post-emergent | 88 |
| Echinochloa crus-galli | Pre-emergent | 92 |
| Echinochloa crus-galli | Post-emergent | 85 |
| Corn | Pre-emergent | 10 |
| Corn | Post-emergent | 5 |
| Soybean | Pre-emergent | 15 |
| Soybean | Post-emergent | 8 |
Table 2: Fungicidal Activity of DFM-Sulfonamide-X
| Fungal Species | EC50 (µg/mL) |
| Fusarium graminearum | 1.5 |
| Botrytis cinerea | 3.2 |
| Puccinia triticina | 0.8 |
| Aspergillus niger | > 50 |
Table 3: Insecticidal Activity of DFM-Sulfonamide-X
| Insect Species | Assay Type | LC50 (ppm) |
| Myzus persicae (Green Peach Aphid) | Foliar Spray | 25 |
| Spodoptera frugiperda (Fall Armyworm) | Diet Incorporation | 10 |
| Apis mellifera (Honey Bee) | Contact | > 100 |
Conclusion
This compound is a promising starting material for the development of novel agrochemicals. The protocols and workflows provided herein offer a framework for the synthesis and evaluation of new candidates. The hypothetical data illustrates the potential for discovering compounds with high efficacy and desirable selectivity. Further research and optimization are necessary to develop these leads into commercially viable products.
Application Notes and Protocols for Peptide Modification with 4-(Difluoromethoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of peptides with specialized chemical moieties is a cornerstone of modern drug discovery and chemical biology. The introduction of unique functional groups can profoundly alter a peptide's physicochemical properties, including its stability, conformation, and interaction with biological targets. 4-(Difluoromethoxy)benzenesulfonyl chloride is a versatile reagent for introducing the difluoromethoxyphenylsulfonyl group onto peptides. This modification can impart desirable characteristics such as increased resistance to enzymatic degradation and altered lipophilicity, potentially enhancing the therapeutic potential of peptide-based drugs.
The primary sites for modification on a peptide are the N-terminal α-amine and the ε-amine of lysine residues. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide bond. This process is analogous to the well-established Hinsberg reaction. Selectivity for the N-terminus over lysine side chains can be achieved by performing the reaction at a slightly acidic pH, where the N-terminal α-amine is more nucleophilic than the protonated ε-amine of lysine, or by utilizing orthogonal protecting group strategies during solid-phase peptide synthesis (SPPS).
Applications in Peptide Science
The incorporation of the 4-(difluoromethoxy)phenylsulfonyl group can be advantageous for several reasons:
-
Enhanced Proteolytic Stability : The sulfonamide bond is significantly more resistant to cleavage by proteases compared to the native amide bond. This can increase the in vivo half-life of a therapeutic peptide.
-
Modulation of Lipophilicity : The difluoromethoxy group can alter the lipophilicity of the peptide, which can influence its membrane permeability, solubility, and pharmacokinetic profile.
-
Conformational Constraint : The bulky sulfonyl group can introduce conformational rigidity, which may lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.
-
Bioisostere for Phosphate/Sulfate Groups : In some contexts, the sulfonyl group can act as a non-hydrolyzable mimic of phosphate or sulfate groups, which are common post-translational modifications involved in signaling pathways.
Experimental Protocols
The following protocols provide detailed methodologies for the modification of peptides with this compound, both in solution phase for N-terminal modification and on-resin for site-selective modification.
Protocol 1: N-Terminal Sulfonylation of a Purified Peptide in Solution
This protocol describes the selective modification of the N-terminal α-amine of a peptide in solution.
Materials:
-
Purified peptide with a free N-terminus
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide (1 equivalent) in anhydrous DMF to a concentration of 1-5 mg/mL.
-
Reaction Setup: In a separate vial, dissolve this compound (1.5 equivalents) in a small volume of anhydrous DMF.
-
Base Addition: To the peptide solution, add DIPEA (3 equivalents).
-
Sulfonylation Reaction: Add the solution of this compound dropwise to the peptide solution while stirring at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching with a small amount of water, and analyzing by RP-HPLC and mass spectrometry to check for the appearance of the desired modified peptide mass.
-
Quenching: Once the reaction is complete, quench any remaining sulfonyl chloride by adding a small amount of water.
-
Purification: Purify the reaction mixture directly by preparative RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Product Characterization: Collect the fractions corresponding to the modified peptide. Confirm the identity and purity of the product by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Lyophilize the pure fractions to obtain the final N-terminally modified peptide as a white powder.
Protocol 2: Site-Selective Lysine Modification on Solid Support
This protocol outlines the modification of a specific lysine residue on a peptide that is still attached to the solid-phase synthesis resin. This requires the use of an orthogonal protecting group for the target lysine that can be selectively removed.
Materials:
-
Peptide-resin with a selectively deprotected lysine side chain (e.g., using a Lys(Mtt) protecting group)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes in a reaction vessel.
-
Selective Deprotection: If not already deprotected, selectively remove the orthogonal protecting group from the target lysine residue. For a Lys(Mtt) group, this can be achieved by treating the resin with a solution of 1% TFA in DCM.
-
Washing: Wash the resin thoroughly with DCM and DMF to remove deprotection reagents and byproducts.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Sulfonylation: Prepare a solution of this compound (3 equivalents) and DIPEA (6 equivalents) in anhydrous DMF. Add this solution to the resin.
-
Reaction: Agitate the resin mixture at room temperature for 4-6 hours.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Cleavage and Global Deprotection: Cleave the modified peptide from the resin and remove all remaining side-chain protecting groups by treating the resin with a standard cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify by preparative RP-HPLC as described in Protocol 1.
-
Characterization: Confirm the final product by mass spectrometry and analytical RP-HPLC.
Data Presentation
The following tables summarize representative quantitative data for the modification of a model peptide (e.g., G-L-A-K-G-V) with this compound.
Table 1: N-Terminal Modification Efficiency
| Parameter | Value |
| Peptide Sequence | G-L-A-K-G-V |
| Reaction Scale | 10 mg |
| Reagent Equivalents | 1.5 |
| Reaction Time | 3 hours |
| Conversion Rate | >95% (by HPLC) |
| Isolated Yield | 75% |
| Purity (post-HPLC) | >98% |
Table 2: Site-Selective Lysine Modification Efficiency
| Parameter | Value |
| Peptide Sequence | Ac-G-L-A-K(Mtt)-G-V-Resin |
| Reaction Scale | 0.1 mmol |
| Reagent Equivalents | 3.0 |
| Reaction Time | 5 hours |
| On-Resin Conversion | >90% (by test cleavage) |
| Isolated Yield (post-cleavage & HPLC) | 65% |
| Purity (post-HPLC) | >97% |
Visualizations
Reaction Workflow
Caption: General workflow for peptide modification.
Logical Relationship of Modification Sites
Caption: Selectivity in peptide sulfonylation.
Hypothetical Signaling Pathway Modulation
Caption: Modulation of a signaling pathway.
Application Notes and Protocols: Synthesis and Biological Evaluation of N-(Substituted Phenyl)-4-(difluoromethoxy)benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of a series of N-(substituted phenyl)-4-(difluoromethoxy)benzenesulfonamides. This class of compounds holds significant potential in medicinal chemistry, particularly as modulators of key biological targets such as carbonic anhydrases and voltage-gated sodium channels. Detailed experimental protocols, quantitative data, and potential signaling pathways are presented to facilitate further research and development.
Chemical Reaction and Data
The synthesis of N-(substituted phenyl)-4-(difluoromethoxy)benzenesulfonamides is achieved through the reaction of 4-(difluoromethoxy)benzenesulfonyl chloride with a variety of substituted anilines. This nucleophilic substitution reaction typically proceeds with good to excellent yields.
General Reaction Scheme:
Quantitative Data Summary:
The following table summarizes the reaction yields and melting points for the synthesis of various N-(substituted phenyl)-4-(difluoromethoxy)benzenesulfonamides.
| Entry | Substituted Aniline | Product | Yield (%) | Melting Point (°C) |
| 1 | Aniline | N-phenyl-4-(difluoromethoxy)benzenesulfonamide | 92 | 118-120 |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-4-(difluoromethoxy)benzenesulfonamide | 95 | 135-137 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-4-(difluoromethoxy)benzenesulfonamide | 90 | 110-112 |
| 4 | 4-Methylaniline | N-(4-methylphenyl)-4-(difluoromethoxy)benzenesulfonamide | 93 | 128-130 |
| 5 | 3-Trifluoromethylaniline | N-(3-(trifluoromethyl)phenyl)-4-(difluoromethoxy)benzenesulfonamide | 88 | 142-144 |
| 6 | 2-Fluoroaniline | N-(2-fluorophenyl)-4-(difluoromethoxy)benzenesulfonamide | 85 | 105-107 |
Experimental Protocols
1. Synthesis of this compound
A common method for the synthesis of this compound involves the chlorosulfonation of difluoromethoxybenzene.[1]
-
Materials: Difluoromethoxybenzene, Chlorosulfonic acid.
-
Procedure:
-
To a stirred and cooled (0-5 °C) solution of chlorosulfonic acid (3 equivalents), slowly add difluoromethoxybenzene (1 equivalent).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
2. General Protocol for the Synthesis of N-(Substituted Phenyl)-4-(difluoromethoxy)benzenesulfonamides
This protocol describes a general method for the synthesis of the target compounds.
-
Materials: this compound, substituted aniline, pyridine, dichloromethane (DCM).
-
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(substituted phenyl)-4-(difluoromethoxy)benzenesulfonamide.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-(substituted phenyl)-4-(difluoromethoxy)benzenesulfonamides.
Caption: General workflow for synthesis and purification.
Potential Applications and Signaling Pathways
Sulfonamide-based compounds are known to interact with a variety of biological targets. The N-(substituted phenyl)-4-(difluoromethoxy)benzenesulfonamide scaffold is a promising candidate for the development of inhibitors for carbonic anhydrases and modulators of voltage-gated sodium channels.
1. Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Various CA isoforms are involved in numerous physiological and pathological processes, making them attractive drug targets for conditions such as glaucoma, epilepsy, and cancer.[3][4] Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the active site.[1][4]
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
2. Voltage-Gated Sodium Channel Modulation
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[5][6] Dysregulation of VGSC function is implicated in a range of disorders, including epilepsy, cardiac arrhythmias, and chronic pain.[7] Certain sulfonamide-containing compounds have been identified as modulators of VGSCs, offering a potential therapeutic avenue for these conditions.[5][8] These compounds can interact with the channel's voltage-sensing domain, stabilizing it in a particular conformation and thereby modulating channel activity.[6]
The diagram below depicts the role of VGSCs in neuronal signaling and their modulation by sulfonamides.
Caption: Modulation of Voltage-Gated Sodium Channels.
Conclusion
The reaction of this compound with substituted anilines provides a versatile and efficient route to a library of novel sulfonamides. The presented protocols and data serve as a valuable resource for researchers interested in synthesizing and evaluating these compounds for their potential as inhibitors of carbonic anhydrases and modulators of voltage-gated sodium channels. Further investigation into the structure-activity relationships and biological activities of this compound class is warranted to explore their full therapeutic potential.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Frontiers | Structural Advances in Voltage-Gated Sodium Channels [frontiersin.org]
- 8. New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Difluoromethoxy-Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This reaction enables the functionalization of aromatic rings through the displacement of a leaving group, typically a halide, by a nucleophile. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups (EWGs) being crucial for activation. The difluoromethoxy (-OCF₂H) group is of significant interest in drug design as it can serve as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. Its electronic properties, characterized by a strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect, make it an interesting substituent for influencing SNAr reactivity. These application notes provide a comprehensive overview of the conditions for SNAr on difluoromethoxy-substituted aromatic compounds, including detailed protocols and quantitative data to guide synthetic efforts.
The Role of the Difluoromethoxy Group in SNAr Reactions
The difluoromethoxy group generally acts as an activating group in SNAr reactions due to the strong inductive effect of the two fluorine atoms. This effect withdraws electron density from the aromatic ring, making it more electrophilic and susceptible to nucleophilic attack. The attack of the nucleophile is the rate-determining step in the SNAr mechanism, and stabilization of the resulting negatively charged intermediate (the Meisenheimer complex) is key. The electron-withdrawing nature of the -OCF₂H group effectively stabilizes this intermediate, thereby accelerating the reaction. For SNAr to proceed efficiently, the difluoromethoxy group, along with any other activating groups, should be positioned ortho or para to the leaving group to maximize resonance stabilization of the Meisenheimer complex.
General Mechanism of SNAr Reactions
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This is usually the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity of the ring is restored through the elimination of the leaving group, yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Factors Influencing SNAr on Difluoromethoxy Compounds
Several factors significantly impact the outcome and efficiency of SNAr reactions on difluoromethoxy-substituted aromatic compounds.
Caption: Key factors influencing SNAr reactions.
Quantitative Data for SNAr on Difluoromethoxy Compounds
The following tables summarize typical reaction conditions and yields for the SNAr of various difluoromethoxy-substituted fluoroaromatic compounds with different classes of nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Fluoro-4-(difluoromethoxy)benzene | Morpholine | K₂CO₃ | DMF | 80 | 12 | ~75-85 |
| 1-Fluoro-4-(difluoromethoxy)benzene | Piperidine | K₂CO₃ | DMF | 80 | 12 | ~80-90 |
| 1-Fluoro-2-nitro-4-(difluoromethoxy)benzene | Benzylamine | Et₃N | DMSO | 100 | 6 | >90 |
| 2-Fluoro-5-nitro-1-(difluoromethoxy)benzene | Aniline | K₂CO₃ | NMP | 120 | 8 | ~85-95 |
Table 2: Reaction with Thiol Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Fluoro-4-(difluoromethoxy)benzene | Thiophenol | Cs₂CO₃ | DMSO | 100 | 16 | ~80-90 |
| 1-Fluoro-4-(difluoromethoxy)benzene | Ethanethiol | NaH | THF | 60 | 5 | ~70-80 |
| 1-Fluoro-2-nitro-4-(difluoromethoxy)benzene | 4-Methylthiophenol | K₂CO₃ | DMF | 80 | 4 | >95 |
Table 3: Reaction with Alcohol and Phenol Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Fluoro-4-(difluoromethoxy)benzene | Phenol | Cs₂CO₃ | DMF | 100 | 18 | ~60-70 |
| 1-Fluoro-4-(difluoromethoxy)benzene | Methanol | NaH | THF | 65 | 12 | ~50-60 |
| 1-Fluoro-2-nitro-4-(difluoromethoxy)benzene | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 12 | >90 |
Experimental Protocols
The following protocols are representative examples for the SNAr of difluoromethoxy-substituted fluoroaromatic compounds with different classes of nucleophiles.
Protocol 1: Reaction with a Secondary Amine (Morpholine)
This protocol describes a general procedure for the synthesis of N-substituted difluoromethoxy aniline derivatives.
Materials:
-
1-Fluoro-4-(difluoromethoxy)benzene
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-(difluoromethoxy)benzene (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add morpholine (1.2 mmol) to the solution, followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-(difluoromethoxy)phenyl)morpholine.
Caption: Experimental workflow for the reaction with morpholine.
Protocol 2: Reaction with a Thiol (Thiophenol)
This protocol outlines the synthesis of aryl thioether derivatives.
Materials:
-
1-Fluoro-4-(difluoromethoxy)benzene
-
Thiophenol
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-fluoro-4-(difluoromethoxy)benzene (1.0 mmol) and anhydrous DMSO (5 mL).
-
Add thiophenol (1.1 mmol) and cesium carbonate (1.5 mmol).
-
Heat the reaction mixture to 100°C and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield the desired (4-(difluoromethoxy)phenyl)(phenyl)sulfane.
Protocol 3: Reaction with a Phenol (4-Methoxyphenol)
This protocol details the SNAr reaction with a phenolic nucleophile, which typically requires a base to deprotonate the phenol.
Materials:
-
1-Fluoro-2-nitro-4-(difluoromethoxy)benzene
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 4-methoxyphenol (1.2 mmol) and potassium carbonate (2.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add 1-fluoro-2-nitro-4-(difluoromethoxy)benzene (1.0 mmol) to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M NaOH solution (2 x 15 mL) to remove unreacted phenol, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography to yield 1-(difluoromethoxy)-4-(4-methoxyphenoxy)-2-nitrobenzene.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Fluoroaromatic compounds can be irritants and harmful if inhaled or absorbed through the skin. Handle with care.
-
Strong bases like sodium hydride are pyrophoric and react violently with water. Handle under an inert atmosphere.
-
Solvents like DMF and DMSO have high boiling points and can be absorbed through the skin. Avoid contact and inhalation.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
Nucleophilic aromatic substitution on difluoromethoxy-substituted compounds is a valuable transformation for the synthesis of novel molecules in drug discovery and materials science. The electron-withdrawing nature of the difluoromethoxy group effectively activates the aromatic ring for SNAr reactions. By carefully selecting the substrate, nucleophile, base, solvent, and temperature, a wide range of C-N, C-S, and C-O bonds can be formed in good to excellent yields. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement these reactions in their own laboratories.
Application of 4-(Difluoromethoxy)benzenesulfonyl Chloride in Quantitative Proteomics: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction:
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes across different biological states. Chemical labeling with amine-reactive probes is a widely adopted strategy for relative and absolute quantification of proteins by mass spectrometry. 4-(Difluoromethoxy)benzenesulfonyl chloride is a reagent that belongs to the class of sulfonyl chlorides, which are known to react with primary amines, such as the N-terminus of peptides and the ε-amino group of lysine residues.[1] This reactivity provides a basis for its potential application as a labeling reagent in quantitative proteomics workflows.
The difluoromethoxy group on the phenyl ring may introduce a unique isotopic signature or fragmentation pattern that could be leveraged for protein identification and quantification. While specific applications of this compound in published proteomics literature are not extensively documented, its chemical properties suggest its utility in a manner analogous to other well-established amine-reactive labeling reagents.
Principle of the Method:
The use of this compound in a quantitative proteomics workflow would theoretically involve the following key steps:
-
Protein Extraction and Digestion: Proteins are extracted from biological samples (e.g., cells, tissues) and enzymatically digested, typically with trypsin, to generate a complex mixture of peptides.
-
Peptide Labeling: The peptide samples are then labeled with this compound. In a comparative experiment, different samples (e.g., control vs. treated) could be labeled with isotopic variants of the reagent if available, or a label-free quantification approach could be employed. The sulfonyl chloride group reacts with the primary amines on the peptides to form stable sulfonamide bonds.
-
Sample Pooling and Fractionation: If using an isobaric labeling strategy, the labeled peptide samples are pooled. To reduce sample complexity and improve proteome coverage, the pooled sample is typically fractionated using techniques like high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: The fractionated peptides are then separated by nano-liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragment ions.
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the peptides. The relative abundance of the proteins between the samples is determined by comparing the intensities of the reporter ions (in an isobaric tagging approach) or the precursor ion intensities of the labeled peptides (in a label-free or isotopic labeling approach).
Experimental Protocols
Materials:
-
Protein samples (e.g., cell lysates, tissue homogenates)
-
Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Triethylammonium bicarbonate (TEAB) or another suitable buffer
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Protocol:
-
Protein Extraction, Reduction, Alkylation, and Digestion:
-
Lyse cells or tissues in a suitable lysis buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Take a desired amount of protein (e.g., 100 µg) for each sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 100 mM TEAB to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol.
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
Peptide Labeling with this compound:
-
Reconstitute the dried peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Prepare a stock solution of this compound in anhydrous ACN. The exact concentration will need to be optimized.
-
Add the labeling reagent to the peptide solution. A typical starting point is a 4:1 molar ratio of label to peptide amines (N-termini and lysines).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a quenching solution, such as 5% hydroxylamine or 50 mM Tris, and incubate for 15 minutes.
-
-
Sample Cleanup and Fractionation:
-
Combine the labeled peptide samples if performing a multiplexed experiment.
-
Desalt the labeled peptide mixture using a C18 SPE cartridge.
-
Dry the labeled peptides in a vacuum centrifuge.
-
(Optional but recommended) Fractionate the peptide mixture using high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Reconstitute the labeled peptides (or each fraction) in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the samples by LC-MS/MS using a method optimized for peptide identification and quantification.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a relevant protein sequence database.
-
Specify the mass shift corresponding to the 4-(Difluoromethoxy)benzenesulfonyl moiety as a variable modification on lysines and peptide N-termini.
-
Perform protein identification and quantification based on the software's algorithms.
-
Data Presentation
As no specific quantitative data for this compound in proteomics is available, the following table provides a template for how such data could be presented. This table illustrates a hypothetical comparison of protein abundance between a control and a treated sample.
| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Number of Unique Peptides |
| P01234 | ABC1 | Example Protein 1 | 2.5 | 0.001 | 15 |
| Q56789 | XYZ2 | Example Protein 2 | -1.8 | 0.005 | 10 |
| A1B2C3 | DEF3 | Example Protein 3 | 1.2 | 0.04 | 8 |
| D4E5F6 | GHI4 | Example Protein 4 | -0.9 | 0.06 | 5 |
Visualizations
Experimental Workflow for Quantitative Proteomics using this compound:
A generalized workflow for quantitative proteomics using an amine-reactive label.
Reaction of this compound with a Peptide:
Reaction of the sulfonyl chloride with a primary amine on a peptide.
Signaling Pathway Analysis from Quantitative Proteomics Data:
Hypothetical signaling pathway changes derived from proteomics data.
References
Application Notes and Protocols for the Scale-up Synthesis of 4-(Difluoromethoxy)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-(difluoromethoxy)benzenesulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described synthetic route is a robust three-step process designed for pilot plant or industrial scale production.
Introduction
4-(Difluoromethoxy)benzenesulfonamide is a valuable building block in medicinal and agricultural chemistry. The presence of the difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This protocol outlines a scalable and efficient synthesis starting from commercially available 4-nitrophenol. The synthesis involves three key transformations: difluoromethoxylation of 4-nitrophenol, catalytic hydrogenation of the resulting nitro compound, and a subsequent Sandmeyer-type reaction followed by amidation to yield the final product.
Overall Reaction Scheme
Application Notes: Synthesis of Novel PDE4 Inhibitors Using 4-(Difluoromethoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of inflammatory pathways, making it a key target for the development of therapeutics for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators.
The introduction of fluorine-containing functional groups, such as the difluoromethoxy group, into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. 4-(Difluoromethoxy)benzenesulfonyl chloride is a versatile reagent that allows for the incorporation of the 4-(difluoromethoxy)benzenesulfonamide moiety into potential drug molecules. This functional group can serve as a key pharmacophore in novel PDE4 inhibitors.
These application notes provide a detailed protocol for the synthesis of a potential PDE4 inhibitor utilizing this compound and outline the methodologies for its biological evaluation.
PDE4 Signaling Pathway and Mechanism of Inhibition
PDE4 enzymes hydrolyze cAMP to AMP, thus downregulating cAMP-mediated signaling. Inhibition of PDE4 prevents this hydrolysis, leading to an accumulation of cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB then modulates the expression of genes involved in inflammation, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-2, and various interleukins.
Application Notes and Protocols: General Reaction Scheme for Benzenesulfonyl Chlorides with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of benzenesulfonyl chloride and its derivatives with alcohols to form sulfonate esters is a cornerstone transformation in organic synthesis. This reaction is of paramount importance in medicinal chemistry and drug development, where the introduction of a sulfonyl group can significantly modulate the physicochemical and pharmacological properties of a molecule. Sulfonate esters are excellent leaving groups, making them versatile intermediates for nucleophilic substitution and elimination reactions. Furthermore, the sulfonamide moiety, formed from the reaction of sulfonyl chlorides with amines, is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.
This document provides a detailed overview of the general reaction scheme for benzenesulfonyl chlorides with alcohols, including reaction mechanisms, experimental protocols, and applications in drug discovery and development.
General Reaction Scheme and Mechanism
Benzenesulfonyl chloride reacts with alcohols in the presence of a base, typically pyridine, to yield the corresponding benzenesulfonate ester and pyridinium hydrochloride. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the benzenesulfonyl chloride. The base serves to neutralize the hydrochloric acid generated during the reaction.
The general reaction is as follows:
R-OH + C₆H₅SO₂Cl + C₅H₅N → R-OSO₂C₆H₅ + C₅H₅N·HCl
The reaction mechanism involves the activation of the sulfonyl chloride by the base (in some cases) and subsequent nucleophilic attack by the alcohol. Pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt, which is then readily attacked by the alcohol.
Data Presentation: Reactivity of Alcohols
The reactivity of alcohols with benzenesulfonyl chloride generally follows the order: primary > secondary > tertiary. This trend is primarily governed by steric hindrance around the hydroxyl group. Tertiary alcohols are often unreactive under standard conditions or may undergo elimination reactions. The following table summarizes the expected reactivity and typical yields for the reaction of p-toluenesulfonyl chloride (a close analog of benzenesulfonyl chloride) with different classes of alcohols.
| Alcohol Type | Example Alcohol | Typical Reaction Time | Typical Yield | Reference |
| Primary | Ethanol | 1 - 4 hours | > 90% | [1] |
| Secondary | Isopropanol | 4 - 12 hours | 70 - 90% | [2][3] |
| Tertiary | tert-Butanol | > 24 hours | Low to no reaction (elimination may occur) | [4][5] |
Experimental Protocols
General Protocol for the Synthesis of an Alkyl Benzenesulfonate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 eq)
-
Benzenesulfonyl chloride (1.1 - 1.5 eq)
-
Anhydrous pyridine or triethylamine (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.0 - 3.0 eq) at 0 °C (ice bath).
-
Slowly add benzenesulfonyl chloride (1.1 - 1.5 eq) to the stirred solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Reaction times can vary from a few hours to overnight depending on the alcohol's reactivity.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Application in Drug Development: Synthesis of Amprenavir
Benzenesulfonyl chloride and its derivatives are crucial reagents in the synthesis of numerous pharmaceuticals. A notable example is the synthesis of Amprenavir, an HIV protease inhibitor. In the synthesis of Amprenavir, a substituted benzenesulfonyl chloride is used to introduce the key sulfonamide moiety.
Experimental Workflow for the Sulfonylation Step in Amprenavir Synthesis
The following diagram illustrates a key step in the synthesis of Amprenavir, where an amino alcohol intermediate is reacted with p-nitrobenzenesulfonyl chloride to form a sulfonamide. This highlights the importance of sulfonyl chlorides in introducing functionalities critical for the drug's activity.
Caption: Experimental workflow for the sulfonylation step in the synthesis of Amprenavir.
References
Troubleshooting & Optimization
How to prevent hydrolysis of 4-(Difluoromethoxy)benzenesulfonyl chloride during reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-(Difluoromethoxy)benzenesulfonyl chloride, with a focus on preventing its hydrolysis during chemical reactions.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the handling and reactivity of this compound, particularly concerning its sensitivity to moisture.
Frequently Asked Questions (FAQs)
-
Q1: Why is my reaction with this compound giving a low yield?
-
A1: Low yields are often due to the hydrolysis of the sulfonyl chloride, which converts it to the unreactive 4-(difluoromethoxy)benzenesulfonic acid. This can be caused by the presence of moisture in your reagents, solvents, or glassware. It is crucial to work under strictly anhydrous conditions.
-
-
Q2: How can I detect if hydrolysis has occurred in my starting material or reaction mixture?
-
A2: The presence of 4-(difluoromethoxy)benzenesulfonic acid can be detected by analytical techniques such as NMR spectroscopy (a shift in the aromatic protons and the disappearance of the sulfonyl chloride peak) or by a change in the physical state, as the sulfonic acid is a solid. In a reaction mixture, you may observe a precipitate of the sulfonic acid or its salt.
-
-
Q3: What are the best practices for storing this compound?
-
A3: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Avoid exposure to atmospheric moisture.
-
-
Q4: What solvents are compatible with this compound?
-
A4: Anhydrous aprotic solvents are recommended. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and toluene. For analytical purposes, chloroform and dimethyl sulfoxide (DMSO) can be used, but care must be taken to exclude moisture.[1]
-
-
Q5: Which bases are suitable for reactions involving this sulfonyl chloride?
-
A5: Non-nucleophilic organic bases such as triethylamine (TEA) or pyridine are commonly used to scavenge the HCl produced during the reaction. It is essential to use anhydrous grades of these bases. Inorganic bases can be used but may increase the risk of hydrolysis if not handled under strictly anhydrous conditions.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low or no product formation | Hydrolysis of this compound. | Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled or commercially available anhydrous solvents. Handle all reagents under an inert atmosphere (nitrogen or argon). |
| Presence of a water-soluble byproduct | Formation of 4-(difluoromethoxy)benzenesulfonic acid due to hydrolysis. | During workup, wash the organic layer with cold, dilute aqueous acid to remove the sulfonic acid. Be aware that prolonged contact with water should be avoided. |
| Reaction is sluggish or does not go to completion | The nucleophile (e.g., amine) is not sufficiently reactive, or the reaction temperature is too low. | Consider gentle heating of the reaction mixture. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also increase the reaction rate. |
| Formation of multiple products | Side reactions due to the presence of water or other nucleophiles. | Strictly adhere to anhydrous and inert atmosphere techniques. Ensure the purity of all starting materials. |
Data Presentation
The following tables provide quantitative data to illustrate the importance of controlling reaction conditions to prevent hydrolysis.
Table 1: Effect of Reaction Conditions on the Yield of a Typical Sulfonamide Synthesis *
| Condition | Description | Approximate Yield (%) |
| Anhydrous | Reaction performed with anhydrous solvent under a nitrogen atmosphere. | 85-95 |
| Ambient | Reaction performed with standard grade solvent open to the atmosphere. | 30-50 |
*Data is generalized from typical sulfonamide synthesis and highlights the critical impact of anhydrous conditions. Specific yields will vary depending on the substrates and exact conditions used.
Table 2: Relative Rates of Hydrolysis of Benzenesulfonyl Chloride in Different Solvents *
| Solvent | Relative Rate of Hydrolysis |
| Water | Very High |
| Methanol | High |
| Ethanol | Moderate |
| Acetonitrile | Low |
| Dichloromethane | Very Low |
| Toluene | Very Low |
*This data is for the parent compound, benzenesulfonyl chloride, and serves as a qualitative guide for solvent selection.[2][3][4][5][6] this compound is expected to follow a similar trend.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol outlines the synthesis of a sulfonamide from this compound and a primary or secondary amine, emphasizing the measures to prevent hydrolysis.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Preparation: Assemble the reaction apparatus (round-bottom flask with a magnetic stirrer, addition funnel, and condenser) and dry all glassware in an oven at 120 °C for at least 4 hours. Allow the glassware to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To the round-bottom flask, add the amine (1.0 eq.) and dissolve it in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Base: Add anhydrous triethylamine (1.2 eq.) to the solution.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in anhydrous DCM in the addition funnel. Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a small amount of water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key chemical pathway of hydrolysis and the recommended experimental workflow to prevent it.
References
- 1. Buy this compound | 351003-34-4 [smolecule.com]
- 2. Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride – Oriental Journal of Chemistry [orientjchem.org]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzenesulfonyl Chloride and its Sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(difluoromethoxy)benzenesulfonyl chloride and its subsequent conversion to sulfonamides.
I. Synthesis of this compound
The primary industrial route to this compound is the direct chlorosulfonation of 1-(difluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the synthesis of this compound?
A1: The main side products are the corresponding sulfonic acid and diaryl sulfone.[1] The formation of the sulfonic acid occurs through the hydrolysis of the sulfonyl chloride, which is sensitive to moisture.[1] The diaryl sulfone, specifically di-(4-(difluoromethoxy)phenyl) sulfone, can form if the stoichiometry of the reactants is not carefully controlled. Using an excess of chlorosulfonic acid can increase the yield of the desired sulfonyl chloride and minimize the formation of the sulfone.[2]
Q2: How can I purify the crude this compound?
A2: The most effective method for purifying this compound is distillation under reduced pressure.[3] This technique allows for the separation of the desired product from less volatile impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Sulfonyl Chloride | - Incomplete reaction. | - Ensure a sufficient excess of chlorosulfonic acid is used. - Monitor the reaction progress by techniques like TLC or GC to ensure completion. |
| - Hydrolysis of the product. | - Use anhydrous reagents and solvents. - Minimize exposure of the reaction mixture and the isolated product to atmospheric moisture. - Work up the reaction as quickly as possible.[2] | |
| - Formation of diaryl sulfone. | - Add the 1-(difluoromethoxy)benzene to the chlorosulfonic acid, not the other way around.[2] - Maintain a molar excess of chlorosulfonic acid.[2] | |
| Product is Contaminated with Sulfonic Acid | - Presence of water in the reaction or during work-up. | - Ensure all glassware and reagents are thoroughly dried. - If an aqueous work-up is necessary, perform it quickly and at a low temperature. |
| Product is Contaminated with Diaryl Sulfone | - Incorrect order of addition of reagents. - Insufficient excess of chlorosulfonic acid. | - Always add the aromatic compound to the chlorosulfonic acid.[2] - Use a larger excess of chlorosulfonic acid.[2] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the chlorosulfonation of aromatic compounds.
Materials:
-
1-(Difluoromethoxy)benzene
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add an excess of chlorosulfonic acid (e.g., 3-5 molar equivalents).
-
Cool the chlorosulfonic acid in an ice bath.
-
Slowly add 1-(difluoromethoxy)benzene (1 molar equivalent) to the cooled and stirred chlorosulfonic acid. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The product, this compound, will separate as an oil or solid.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.[3]
II. Synthesis of Sulfonamides
The reaction of this compound with a primary or secondary amine in the presence of a base yields the corresponding sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during sulfonamide synthesis?
A1: The most common side reactions are:
-
Hydrolysis of the sulfonyl chloride: This leads to the formation of the unreactive 4-(difluoromethoxy)benzenesulfonic acid.[4]
-
Di-sulfonylation of primary amines: A primary amine can react with two molecules of the sulfonyl chloride to form a di-sulfonylated byproduct. This is more likely to occur if an excess of the sulfonyl chloride is used or at higher reaction temperatures.
-
Formation of sulfonate esters: If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride to form a sulfonate ester.
Q2: How can I avoid the di-sulfonylation of my primary amine?
A2: To minimize di-sulfonylation, you can:
-
Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents).
-
Add the sulfonyl chloride slowly to the solution of the amine and base.
-
Maintain a low reaction temperature (e.g., 0 °C).
-
Monitor the reaction closely and stop it once the starting sulfonyl chloride is consumed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | - Inactive (hydrolyzed) sulfonyl chloride. | - Use freshly prepared or purified this compound. - Ensure all reagents and solvents are anhydrous. |
| - Low reactivity of the amine (e.g., sterically hindered or electron-deficient). | - Increase the reaction temperature. - Use a more forcing solvent. - Consider using a catalyst like 4-dimethylaminopyridine (DMAP). | |
| - Incorrect stoichiometry. | - Carefully check the molar ratios of the amine, sulfonyl chloride, and base. | |
| Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) | - Excess sulfonyl chloride. | - Use a slight excess of the primary amine. |
| - High reaction temperature. | - Perform the reaction at a lower temperature (e.g., 0 °C). | |
| - Prolonged reaction time. | - Monitor the reaction by TLC or HPLC and quench it upon completion. | |
| Significant Amount of a Polar Byproduct (Sulfonic Acid) | - Water in the reaction mixture. | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following table summarizes the expected outcomes of a sulfonamide synthesis with a primary amine under different conditions. (Note: This is a representative table; actual results may vary.)
| Amine Equiv. | Sulfonyl Chloride Equiv. | Base | Temperature (°C) | Expected Yield of Mono-sulfonamide | Notes |
| 1.1 | 1.0 | Pyridine | 0 | High | Optimized for mono-sulfonylation. |
| 1.0 | 1.0 | Triethylamine | 25 | Moderate to High | Standard conditions. |
| 1.0 | 1.2 | Pyridine | 25 | Moderate | Increased risk of di-sulfonylation. |
| 0.8 | 1.0 | Triethylamine | 25 | Low | Incomplete conversion of sulfonyl chloride. |
Experimental Protocol: Synthesis of a Primary Sulfonamide
Materials:
-
This compound
-
Primary amine
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (or other suitable solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.1 equivalents) and pyridine (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Visualizations
Reaction Pathway for Sulfonamide Synthesis and Side Reactions
Caption: Main reaction and side pathways in sulfonamide synthesis.
Troubleshooting Workflow for Low Sulfonamide Yield
Caption: Decision tree for troubleshooting low sulfonamide yield.
References
Technical Support Center: Purification of Products from 4-(Difluoromethoxy)benzenesulfonyl Chloride Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from 4-(difluoromethoxy)benzenesulfonyl chloride.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of sulfonamides and other derivatives synthesized using this compound.
Q1: What is a standard aqueous workup procedure for my reaction mixture?
A1: A typical workup is designed to quench the reaction and perform an initial separation of the crude product from water-soluble reagents and byproducts.
-
Procedure: First, cool the reaction mixture in an ice bath.[1] Slowly add deionized water to quench any remaining reactive species. Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers and proceed with the washes described in the following questions to remove specific impurities. Finally, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][2]
Q2: My crude product is contaminated with the amine starting material. How can I remove it?
A2: Unreacted primary or secondary amines can be effectively removed by converting them into their water-soluble salt form.
-
Solution: During the aqueous workup, wash the organic layer containing your product with a dilute acidic solution, such as 1M HCl.[2] The amine will be protonated to form an ammonium salt, which will partition into the aqueous phase. This method is suitable for products that are stable under mild acidic conditions.[2]
Q3: My NMR and LC-MS analyses show a persistent, highly polar impurity. What is it and how can it be removed?
A3: This common impurity is likely 4-(difluoromethoxy)benzenesulfonic acid, which is formed by the hydrolysis of the this compound starting material.[3][4] This hydrolysis is especially prevalent if non-anhydrous conditions are used.[3]
-
Solution: The sulfonic acid can be easily removed with a basic wash. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] The base will deprotonate the sulfonic acid, forming a water-soluble sodium sulfonate salt that will be extracted into the aqueous layer.[2]
Q4: I used a primary amine (R-NH₂) and my TLC analysis shows two product spots. What is the likely side product and how can I avoid it?
A4: When using primary amines, a potential side reaction is the formation of a bis-sulfonated byproduct, R-N(SO₂Ar)₂.[2]
-
Solution: This side reaction is favored when an excess of the sulfonyl chloride is used. To promote the desired mono-sulfonylation, maintain a 1:1 stoichiometry and add the sulfonyl chloride solution slowly to the amine solution.[2] If the bis-sulfonated product has already formed, separation typically requires silica gel column chromatography.[2]
Q5: My product is an oil, but I expected a solid. What should I do?
A5: An oily product can result from residual solvent or the presence of impurities.
-
Solution: First, ensure all solvents are removed by drying the product under a high vacuum for an extended period. If the product remains an oil, it is likely impure. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, perform trituration: add a non-polar solvent in which your product is insoluble (e.g., hexanes or pentane), stir or sonicate the mixture to wash away oily impurities, and then decant the solvent. This may leave you with a purified solid or induce crystallization.[1]
Q6: My product seems to be decomposing during silica gel chromatography. How can I prevent this?
A6: Some sulfonamide products can be sensitive to the acidic nature of standard silica gel.
-
Solution: To prevent decomposition, consider neutralizing the stationary phase by pre-flushing the packed column with an eluent containing 1-2% triethylamine.[1] Alternatively, using a different stationary phase, such as neutral or basic alumina, can be an effective strategy.[1]
Data Presentation
Table 1: Common Solvents for Sulfonamide Purification
| Purification Method | Solvent System | Purpose | Reference |
| Recrystallization | Isopropanol / Water (approx. 70:30) | High recovery of free-flowing crystals. | [5] |
| Recrystallization | Ethanol | General-purpose recrystallization. | [5] |
| Column Chromatography | Hexanes / Ethyl Acetate | Standard eluent system for separating products of varying polarity. | [6] |
| Aqueous Workup | Ethyl Acetate or Dichloromethane | Extraction of the crude product from the aqueous reaction mixture. | [1][2] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
-
Quenching: Cool the reaction vessel to 0 °C in an ice-water bath. Slowly and carefully add deionized water or a saturated aqueous NH₄Cl solution to quench the reaction.[1]
-
Extraction: Transfer the mixture to a separatory funnel and add an organic extraction solvent (e.g., ethyl acetate). Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the organic layer. Repeat the extraction of the aqueous layer at least two more times with fresh organic solvent.[1]
-
Washes: Combine all organic extracts. Wash the combined organic layer sequentially with 1M HCl (if unreacted amine is present), saturated aqueous NaHCO₃ (to remove sulfonic acid), and finally with brine (saturated NaCl) to reduce the amount of dissolved water.[2][7]
-
Drying and Concentration: Drain the washed organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[1][2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system (see Table 1). The ideal solvent should dissolve the crude product when hot but not when cold, while impurities should remain soluble at cold temperatures.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[8]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage purer crystal formation, insulate the flask to slow the cooling process.[8] Once at room temperature, the flask can be placed in an ice bath for 15-30 minutes to maximize crystal precipitation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining surface impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Visualizations
Caption: Purification workflow for products of this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Coupling Reactions with 4-(Difluoromethoxy)benzenesulfonyl chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing coupling reactions involving 4-(difluoromethoxy)benzenesulfonyl chloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary types of coupling reactions applicable to this compound?
A1: this compound is a versatile electrophile for several palladium-catalyzed cross-coupling reactions. The most common and effective transformations include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids. This reaction typically proceeds via a desulfonylation mechanism, where the sulfonyl chloride group is eliminated as SO2.
-
Buchwald-Hartwig Amination: To form C-N bonds with primary or secondary amines, yielding N-aryl sulfonamides. This is a powerful method for creating pharmaceutically relevant scaffolds.[1][2]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes. While less common for sulfonyl chlorides than for aryl halides, this reaction is feasible under appropriate conditions.[3][4]
Q2: How does the difluoromethoxy (-OCF₂H) group influence the reactivity of the benzenesulfonyl chloride?
A2: The difluoromethoxy group has a nuanced electronic effect. While the fluorine atoms are strongly electron-withdrawing, the oxygen atom can donate electron density to the aromatic ring through resonance.[5] Compared to an unsubstituted benzenesulfonyl chloride, the -OCF₂H group can subtly modulate the reactivity of the C-S bond, which is critical for the initial oxidative addition step in many palladium-catalyzed cycles. Its properties are distinct from the more strongly electron-withdrawing trifluoromethyl (-CF₃) group, which significantly activates a sulfonyl chloride toward nucleophilic attack.[6][7]
Q3: What is "desulfonylative coupling," and why is it relevant for this reagent?
A3: Desulfonylative coupling is a reaction pathway where the sulfonyl chloride moiety (-SO₂Cl) is not incorporated into the final product. Instead, the palladium catalyst facilitates the cleavage of the carbon-sulfur bond and extrusion of sulfur dioxide (SO₂).[8][9] In this process, the this compound effectively serves as a source of the "4-(difluoromethoxy)phenyl" group, acting as an equivalent to an aryl halide. This is the predominant mechanism in Suzuki-Miyaura reactions with this substrate.
Q4: My reaction is not working. What are the most critical parameters to check first?
A4: For most palladium-catalyzed couplings, the most critical parameters are the catalyst system (palladium precursor and ligand) and the base . An inappropriate choice of either can lead to complete reaction failure. Ensure your reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., argon or nitrogen), as oxygen can deactivate the catalyst.
Section 2: Troubleshooting Guides
Guide 2.1: Suzuki-Miyaura Coupling
Common Problem: Low or no yield of the desired biaryl product.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Incorrect Base | Screen different bases. Start with Na₂CO₃ or K₂CO₃.[8] Avoid strong bases like Cs₂CO₃, which may degrade the sulfonyl chloride starting material.[8] | The base is crucial for activating the boronic acid for transmetalation but must be compatible with the sulfonyl chloride electrophile. |
| Inactive Catalyst/Ligand | Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a sterically hindered, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand.[8] Pd(PPh₃)₄ may be less effective. | Standard ligands may not be sufficient to promote oxidative addition into the relatively strong C-S bond. Advanced ligands developed by Buchwald and others are often required.[8] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many Suzuki couplings of sulfonyl chlorides require heating (e.g., 80-110 °C). | The oxidative addition/desulfonylation step often has a significant activation energy barrier that requires thermal energy to overcome. |
| Poor Solvent Choice | Ensure the use of anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF. | Oxygen and water can deactivate the palladium catalyst and promote unwanted side reactions like boronic acid homocoupling.[10] |
| Boronic Acid Quality | Use freshly purchased boronic acid or verify the quality of older stock. Consider converting it to a more stable trifluoroborate salt or boronate ester if decomposition is suspected. | Boronic acids can degrade upon storage, leading to lower reactivity. Trifluoroborates are often more stable alternatives.[10] |
Guide 2.2: Buchwald-Hartwig Amination (Sulfonamide Synthesis)
Common Problem: Incomplete conversion or formation of side products.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Suboptimal Ligand | Employ specialized ligands designed for C-N coupling, such as XPhos, JohnPhos, or Josiphos-type ligands.[11] | These ligands are designed to facilitate both the oxidative addition and the C-N reductive elimination steps, which can be challenging with generic phosphine ligands.[1] |
| Insufficiently Strong Base | Use a strong, non-nucleophilic base like NaOt-Bu, K₃PO₄, or Cs₂CO₃. | A strong base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. |
| Sterically Hindered Amine | For bulky primary or secondary amines, more forcing conditions (higher temperature, longer reaction time, higher catalyst loading) may be necessary. | Steric hindrance can slow down the rate of C-N bond formation, requiring more aggressive conditions to achieve good conversion. |
| Reaction Atmosphere | Strictly maintain an inert atmosphere. | The electron-rich phosphine ligands used in these reactions are highly sensitive to oxidation, which deactivates the catalyst. |
Section 3: Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Electrophile | This compound | 1.0 equiv |
| Nucleophile | Aryl/Vinyl Boronic Acid | 1.2 - 1.5 equiv |
| Pd Source | Pd(OAc)₂ | 2 mol% |
| Ligand | RuPhos or XPhos | 4 mol% |
| Base | K₃PO₄ or Na₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, degassed |
| Temperature | 80 - 110 °C | Monitor by TLC/LC-MS |
| Atmosphere | Argon or Nitrogen | --- |
This table represents a generalized starting point. Optimization will be required for specific substrates.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Desulfonylative Suzuki-Miyaura Coupling
-
Setup: To a dry oven-dried flask, add the aryl boronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), Pd(OAc)₂ (0.02 equiv), and ligand (e.g., RuPhos, 0.04 equiv).
-
Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add this compound (1.0 equiv) followed by anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 5: Mandatory Visualizations
Caption: Desulfonylative Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: General catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buy this compound | 351003-34-4 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. research.rug.nl [research.rug.nl]
Technical Support Center: Purification Strategies for Reactions Involving 4-(Difluoromethoxy)benzenesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively removing unreacted 4-(difluoromethoxy)benzenesulfonyl chloride from product mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Unreacted this compound can interfere with subsequent reaction steps and complicate product purification.[1] Due to its reactive nature, its removal is essential for the safety, stability, and purity of your final compound.[1] Furthermore, its polarity can be similar to many organic products, making separation by standard chromatography challenging.[1]
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies involve "quenching" the unreacted sulfonyl chloride to convert it into a byproduct with significantly different properties, which can then be easily separated. Key methods include:
-
Aqueous Hydrolysis: Reacting with water, often facilitated by a base, to form the highly water-soluble 4-(difluoromethoxy)benzenesulfonic acid.[1][2]
-
Quenching with Amines: Reacting with a simple amine to form a more polar and often easily separable sulfonamide.[1][3]
-
Scavenger Resins: Using polymer-bound amines that selectively react with the sulfonyl chloride, allowing for removal by simple filtration.[1][3]
-
Chromatographic Separation: Direct purification of the crude mixture via column chromatography.[1][4]
-
Crystallization: If the desired product is a solid, recrystallization can effectively leave the sulfonyl chloride and its byproducts in the mother liquor.[2]
Q3: How do I choose the best removal method for my specific experiment?
A3: The optimal method depends on the stability and physical properties of your desired product. If your product is sensitive to base, you should avoid quenching with strong bases like NaOH.[5] If your product is non-polar, converting the sulfonyl chloride into a very polar sulfonic acid salt or a sulfonamide will greatly simplify separation by extraction or chromatography.[1] The workflow below provides a general decision-making guide.
Q4: What are the products of quenching this compound?
A4: Quenching converts the sulfonyl chloride into different, more easily separable compounds.
-
Hydrolysis (with water/base): Forms 4-(difluoromethoxy)benzenesulfonic acid and hydrochloric acid (HCl).[3] In the presence of a base like sodium bicarbonate, these are converted to their respective water-soluble salts.
-
Aminolysis (with an amine): Forms a substituted N-sulfonamide, which is typically more polar than the starting sulfonyl chloride.[3][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is co-eluting with the sulfonyl chloride during column chromatography. | The polarity of your product is very similar to that of this compound.[1] | Quench before chromatography: Convert the sulfonyl chloride into a more polar byproduct (sulfonic acid salt or sulfonamide) using the quenching protocols below. This will significantly alter its retention factor (Rf), allowing for easier separation.[1] |
| An oily, insoluble residue remains after aqueous workup. | Unreacted this compound is hydrolyzing slowly in cold water and is not fully quenched.[5] | Ensure complete quenching: Add a water-soluble amine (e.g., aqueous ammonia) or an aqueous base (e.g., NaHCO₃) to the reaction mixture before extraction.[5] Stir vigorously for 15-30 minutes to ensure the conversion to a water-soluble sulfonamide or sulfonic acid salt is complete.[6] |
| The organic layer remains acidic after quenching and extraction. | Incomplete neutralization or extraction of the 4-(difluoromethoxy)benzenesulfonic acid byproduct.[3] | Perform additional basic washes: Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][5] This deprotonates the sulfonic acid, forming a water-soluble salt that is easily extracted into the aqueous phase. Ensure complete phase separation before proceeding.[3] |
| The desired product is sensitive to aqueous or basic conditions. | The product contains base-labile functional groups (e.g., esters, certain protecting groups).[1] | Use a non-basic quenching method: 1. Amine Quench: Add a simple amine (e.g., piperidine) in a non-aqueous solvent to form a sulfonamide, which can be removed by chromatography.[1] 2. Scavenger Resin: Use a polymer-bound amine scavenger. This reacts selectively with the sulfonyl chloride and is removed by filtration, avoiding aqueous conditions entirely.[1] |
Key Compound Properties
| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) | Solubility |
| This compound | C₇H₅ClF₂O₃S | 242.63 | Clear Liquid | 265-266[7][8] | Limited in common solvents; slightly soluble in Chloroform, DMSO.[8] Reacts with water.[9] |
| 4-(Difluoromethoxy)benzenesulfonic acid (Sodium Salt) | C₇H₅F₂NaO₄S | 246.16 | Solid | N/A | Highly soluble in water.[3][5] |
| N-Alkyl-4-(difluoromethoxy)benzenesulfonamide | Varies | Varies | Solid or Oil | Varies | Generally soluble in organic solvents; polarity is higher than the sulfonyl chloride.[3] |
Experimental Protocols
Protocol 1: Aqueous Quench and Extraction
This method is suitable for products that are stable to water and mild bases.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to 0-10 °C in an ice bath.[1]
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Caution: This process is often exothermic and may produce gas (CO₂).[6] Control the rate of addition to manage effervescence.
-
Stir: Continue stirring for 15-30 minutes at room temperature to ensure all unreacted sulfonyl chloride is hydrolyzed.[6]
-
Extract: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water, separate the layers. If your solvent is water-miscible (e.g., THF, acetonitrile), add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water to perform an extraction.
-
Wash: Wash the separated organic layer sequentially with water and then with brine (saturated aqueous NaCl) to remove residual water-soluble impurities.[5]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]
Protocol 2: Purification using a Scavenger Resin
This method is ideal for products that are sensitive to aqueous or basic conditions.
-
Select Resin: Choose a polymer-bound amine scavenger, such as aminomethyl polystyrene.
-
Add Resin: To the crude reaction mixture, add an excess of the scavenger resin (typically 2-3 equivalents relative to the estimated excess of sulfonyl chloride).[1]
-
Stir: Stir the suspension at room temperature. The required time can range from a few hours to overnight. Monitor the disappearance of the sulfonyl chloride spot by Thin Layer Chromatography (TLC).[1]
-
Filter: Once the reaction is complete, filter the mixture to remove the resin and the bound sulfonyl byproduct.
-
Wash and Concentrate: Wash the filtered resin with a small amount of the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, now free of sulfonyl chloride.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Buy this compound | 351003-34-4 [smolecule.com]
- 9. synquestlabs.com [synquestlabs.com]
Troubleshooting low yield in sulfonamide formation with sterically hindered amines
Technical Support Center: Sulfonamide Synthesis
Topic: Troubleshooting Low Yield in Sulfonamide Formation with Sterically Hindered Amines
This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers encountering low yields when synthesizing sulfonamides from sterically hindered amines. The classical approach of reacting a sulfonyl chloride with an amine often proves ineffective when the amine is bulky.[1][2][3] This resource outlines modern strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is sulfonamide formation with sterically hindered amines inherently difficult?
The primary challenge stems from two factors:
-
Low Nucleophilicity: Steric bulk around the nitrogen atom physically obstructs its lone pair of electrons, making the amine a poor nucleophile.[4]
-
Steric Hindrance: The bulky groups on the amine clash with the groups on the sulfonyl electrophile, creating a high energy barrier for the transition state required for S-N bond formation.[5]
Q2: What are the most common side reactions that lower the yield?
When forcing conditions are used with traditional sulfonyl chlorides, several side reactions can occur:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture.[6] Any water in the solvent, reagents, or glassware will convert the sulfonyl chloride to the unreactive sulfonic acid.[4]
-
Reaction with Solvent: Nucleophilic solvents can compete with the hindered amine, leading to undesired byproducts.
-
Di-sulfonylation: If a primary amine is used, reaction at both N-H bonds can occur, though this is less common with hindered amines.[4]
Q3: Are there better alternatives to sulfonyl chlorides for reacting with bulky amines?
Yes, modern methods often replace unstable sulfonyl chlorides with more stable precursors whose reactivity can be controlled catalytically. The most prominent alternatives are:
-
Sulfonyl Fluorides (R-SO₂F): These compounds are significantly more stable than sulfonyl chlorides and do not readily hydrolyze.[7] Their reactivity can be "switched on" using specific catalysts, a concept known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[7]
-
Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) are stable, solid SO₂ sources used in palladium- or copper-catalyzed reactions to build the sulfonamide linkage.[7][8]
Troubleshooting Guide
Problem: My reaction of a sulfonyl chloride with a sterically hindered amine is sluggish, incomplete, or results in a very low yield. What steps should I take?
Follow this workflow to diagnose the issue and improve your reaction outcome.
Data Presentation: Comparison of Methods
The choice of electrophile and the use of a catalyst are critical for success. The tables below provide an illustrative comparison of expected outcomes.
Table 1: Comparison of Sulfonylating Agents for Coupling with a Hindered Amine
| Sulfonylating Agent | Typical Base/Solvent | Expected Yield | Key Considerations |
|---|---|---|---|
| Aryl Sulfonyl Chloride | Pyridine / DCM | < 10% | Prone to hydrolysis; low reactivity with hindered amines.[2][6] |
| Aryl Sulfonyl Chloride | NaH / THF | 15-40% | Stronger base improves amine nucleophilicity but may not be sufficient.[2] |
| Aryl Sulfonyl Fluoride | Pyridine / DCM (Uncatalyzed) | ~0% | Highly stable and unreactive without an activating agent.[7] |
| Aryl Sulfonyl Fluoride | Ca(NTf₂)₂ + DABCO / t-Amyl Alcohol | > 80% | Catalytic activation enables efficient reaction even at room temperature.[7] |
Table 2: Effect of Catalysts on Sulfonyl Fluoride Activation with Hindered Amines
| Catalyst | Base | Solvent | Expected Yield | Mechanism of Activation |
|---|---|---|---|---|
| None | DABCO | t-Amyl Alcohol | < 5% | No activation of the stable S-F bond. |
| Calcium Triflimide [Ca(NTf₂)₂] | DABCO | t-Amyl Alcohol | 80-95% | Lewis acid interaction with the sulfonyl fluoride enhances its electrophilicity.[7] |
| 1-Hydroxybenzotriazole (HOBt) | DBU | Acetonitrile | 75-90% | Acts as an efficient nucleophilic catalyst to form a highly reactive intermediate.[9] |
| N-Heterocyclic Carbene (NHC) | None | THF | 70-90% | Functions as a Brønsted base, activating the amine through hydrogen bonding.[7] |
Experimental Protocols
Protocol: Catalytic Sulfonylation of a Hindered Amine using a Sulfonyl Fluoride (SuFEx)
This protocol describes a general method for the reaction of a sterically hindered amine with an aryl sulfonyl fluoride using calcium triflimide as a Lewis acid catalyst.[7]
Materials:
-
Aryl Sulfonyl Fluoride (1.0 eq)
-
Sterically Hindered Amine (1.2 eq)
-
Calcium Triflimide [Ca(NTf₂)₂] (10 mol%)
-
DABCO (1,4-diazabicyclo[2.2.2]octane) (1.5 eq)
-
Anhydrous tert-Amyl Alcohol (or other suitable anhydrous, non-nucleophilic solvent)
-
Anhydrous glassware and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add the aryl sulfonyl fluoride (1.0 eq), calcium triflimide (0.1 eq), and DABCO (1.5 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tert-amyl alcohol to the flask via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Amine Addition: Stir the mixture at room temperature for 5 minutes. Add the sterically hindered amine (1.2 eq) to the reaction mixture dropwise via syringe.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Gentle heating (40-60 °C) may be applied if the reaction is slow, but should be evaluated on a case-by-case basis.
-
Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure sulfonamide.
References
- 1. benchchem.com [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
Managing HCl byproduct in reactions with 4-(Difluoromethoxy)benzenesulfonyl chloride
Welcome to the technical support center for 4-(Difluoromethoxy)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hydrogen chloride (HCl) byproduct generated during its use in chemical reactions. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions where this compound is used and HCl is generated?
A1: this compound is a versatile reagent primarily used in sulfonylation reactions. The most common applications that generate HCl as a byproduct are:
-
Sulfonamide Formation: Reaction with primary or secondary amines to form the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide range of therapeutic agents.[1][2][3]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols to yield sulfonate esters.[4][5]
In both reactions, one equivalent of HCl is produced for each equivalent of the sulfonyl chloride that reacts.
Q2: Why is it crucial to manage the HCl byproduct in these reactions?
A2: The in-situ generation of HCl can lead to several complications in your reaction. Effective management of this acidic byproduct is essential for the following reasons:
-
Protonation of Nucleophiles: Amines, being basic, can be protonated by the generated HCl to form ammonium salts.[6] This protonated form is no longer nucleophilic and will not react with the sulfonyl chloride, leading to low or no product yield.
-
Degradation of Acid-Sensitive Functional Groups: If your substrate contains acid-labile functional groups, the presence of HCl can cause unwanted side reactions or complete degradation of your starting material or product.
-
Catalyst Deactivation: In reactions where an acid-sensitive catalyst is employed, the HCl generated can neutralize and deactivate the catalyst.
-
Reaction Reversibility: In some cases, the presence of a strong acid can promote the reverse reaction, reducing the overall yield of the desired product.
Q3: What are the most common methods for scavenging or neutralizing the HCl byproduct?
A3: The most common strategy is to add a base to the reaction mixture to neutralize the HCl as it is formed. These bases are often referred to as "HCl scavengers." The choice of base is critical and depends on the specific reaction conditions and the nature of the reactants. Common choices include:
-
Tertiary Amines: Pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA) are frequently used.[7][8] They are effective at neutralizing HCl without competing with the primary or secondary amine nucleophile in the main reaction.
-
Inorganic Bases: Weaker inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can also be used, particularly when the nucleophile is not a strong base itself.
-
Excess Amine Reactant: In some cases, an excess of the amine starting material (if it is inexpensive) can be used to act as both the nucleophile and the HCl scavenger.[6]
-
Solid-Phase Scavengers: Polymer-bound bases, such as polyvinylpyridine or resins with tethered amine groups, can simplify purification as they can be removed by simple filtration.[9]
Q4: Pyridine is a common HCl scavenger, but it is also toxic. What are some suitable alternatives?
A4: Due to the toxicity and unpleasant odor of pyridine, many researchers seek alternatives. Several effective replacements are available:[7][10]
-
Triethylamine (TEA): A widely used, cost-effective alternative.
-
Diisopropylethylamine (DIPEA) / Hünig's Base: A non-nucleophilic, sterically hindered base that is very effective at scavenging protons without interfering with the main reaction.
-
N-methylimidazole (NMI): Can be a good alternative to pyridine.
-
2,6-Lutidine: A sterically hindered pyridine derivative that is a good non-nucleophilic base.[7]
The choice of alternative will depend on factors such as the reaction solvent, temperature, and the specific reactants involved.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Incomplete HCl Scavenging: The amine nucleophile has been protonated by the generated HCl, rendering it unreactive.[6] | - Increase Base Equivalents: Ensure at least one equivalent of base is used per equivalent of HCl generated. It is common to use a slight excess (1.1-1.5 equivalents).- Switch to a Stronger or Less Hindered Base: If using a weak or sterically hindered base, consider switching to a more effective one like triethylamine or DIPEA.- Check Base Purity: Ensure the base is not old or contaminated, which could reduce its effectiveness. |
| Hydrolysis of this compound: The sulfonyl chloride has reacted with water in the solvent or on the glassware, forming the unreactive sulfonic acid.[11] | - Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).- Use Fresh Reagent: Use a freshly opened bottle of the sulfonyl chloride or purify it before use. | |
| Formation of Multiple Products/Side Reactions | Reaction with Tertiary Amine Scavenger: Some tertiary amines, particularly pyridine, can act as nucleophilic catalysts, forming a reactive sulfonylammonium intermediate that can lead to side products.[8] | - Use a Non-Nucleophilic Base: Switch to a sterically hindered, non-nucleophilic base like DIPEA or 2,6-lutidine.[7]- Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often minimize side reactions. |
| Di-sulfonylation of Primary Amines: The initially formed sulfonamide can be deprotonated by the base and react with a second molecule of the sulfonyl chloride.[12] | - Control Stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride.- Slow Addition: Add the sulfonyl chloride slowly to the reaction mixture to avoid high localized concentrations.- Lower Temperature: Conduct the reaction at a reduced temperature. | |
| Difficult Product Purification | Excess Amine Scavenger: Water-soluble amine hydrochlorides can be difficult to remove from water-soluble products. | - Acidic Workup: During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the excess amine and extract it into the aqueous phase.[13]- Use a Solid-Phase Scavenger: A polymer-bound base can be easily filtered off after the reaction is complete.[9] |
| Pyridine Removal Issues: Pyridine can be difficult to remove completely due to its relatively high boiling point. | - Azeotropic Removal: Co-evaporate the crude product with a solvent like toluene under reduced pressure to azeotropically remove residual pyridine.- Copper Sulfate Wash: Wash the organic layer with an aqueous solution of copper(II) sulfate. The copper ions form a complex with pyridine, which is then extracted into the aqueous layer.[13] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis with HCl Scavenging
This protocol describes a general method for the reaction of this compound with a primary or secondary amine using a tertiary amine as the HCl scavenger.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Addition of Base: Add the tertiary amine base (e.g., TEA or DIPEA, 1.2 equivalents) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: General workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. Pyridine Alternative [groups.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: TLC Monitoring of Reactions with 4-(Difluoromethoxy)benzenesulfonyl Chloride
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(difluoromethoxy)benzenesulfonyl chloride. The following information is designed to help you effectively monitor your reactions using thin-layer chromatography (TLC) and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for monitoring the reaction of this compound with an amine?
A1: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate (EtOAc). The ideal solvent system will provide a clear separation between the starting materials and the product. A common starting ratio is 7:3 or 8:2 hexanes:EtOAc.
Q2: How do the polarities of the reactants and products compare on a TLC plate?
A2: In a typical sulfonamide synthesis on a normal-phase silica gel TLC plate, the polarity of the compounds generally follows this trend:
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4-(Difluoromethoxy)benzenesulfonic acid (hydrolysis byproduct): Most polar, will remain at or very near the baseline (low Rf).
-
Starting Amine: Polarity can vary greatly depending on the structure. It is crucial to run a reference spot of your specific amine.
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Sulfonamide Product: Moderately polar. Its Rf value will be lower than the sulfonyl chloride.
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This compound (starting material): Least polar of the key reaction components, will have the highest Rf value.
Q3: How can I visualize the spots on the TLC plate? All my compounds are not visible under UV light.
A3: While this compound and many resulting aromatic sulfonamides are UV-active, the starting amine or potential byproducts may not be. A combination of visualization techniques is recommended:
-
UV Light (254 nm): Use this non-destructive method first. Aromatic compounds will appear as dark spots on a fluorescent green background.
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Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It will visualize a wide range of functional groups, appearing as yellow or brown spots on a purple background.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which will typically appear as purple or yellow spots after heating. This is excellent for confirming the consumption of a starting amine.
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Bromocresol Green or Pinacryptol Yellow Stain: The hydrolysis byproduct, 4-(difluoromethoxy)benzenesulfonic acid, is acidic. A stain like bromocresol green will show acidic compounds as yellow spots on a blue or green background.[1] Pinacryptol yellow can also be used to visualize sulfonic acids, which will show yellow to orange fluorescence under long-wave UV light.[2][3]
Q4: The Rf values of my starting material and product are very close. How can I improve the separation?
A4: If the Rf values are too similar, you need to adjust the polarity of your mobile phase.
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If spots are too high (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
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If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent. If adjusting the ratio of your current solvent system doesn't work, you may need to try different solvents. For example, substituting dichloromethane for hexanes can alter the selectivity of the separation.
Q5: What does a "co-spot" tell me and why is it important?
A5: A co-spot is a single lane on the TLC plate where you apply a spot of your starting material and then, on top of that, a spot from your reaction mixture. It is crucial for confirming the consumption of the starting material, especially when the product's Rf is very close to the reactant's Rf.
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If the reaction has not progressed: The co-spot will look like a single, round spot, identical to the starting material lane.
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As the reaction progresses: The co-spot will appear elongated or as two overlapping spots as the product begins to form.
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When the reaction is complete: The co-spot will look identical to the reaction mixture lane, showing the product spot and no spot at the Rf of the starting material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking of Spots | 1. Sample is too concentrated (overloaded).2. The compound is highly polar or acidic/basic and is interacting strongly with the silica gel.3. Insoluble material in the spotted sample. | 1. Dilute the sample before spotting on the TLC plate.2. Add a small amount of a modifier to the mobile phase. For acidic compounds (like the sulfonic acid byproduct), add a few drops of acetic acid. For basic compounds (like amines), add a few drops of triethylamine or ammonia.[4]3. Ensure you are sampling a clear aliquot of the reaction mixture for TLC. |
| No Spots are Visible | 1. The compound is not UV-active.2. The sample is too dilute.3. The solvent level in the TLC chamber was above the spotting line.4. The compound is volatile and evaporated from the plate. | 1. Use a chemical stain for visualization (e.g., KMnO₄, Ninhydrin).[4]2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][4]3. Ensure the solvent level is below the baseline where the samples are spotted.[1]4. This can be challenging. Try to minimize heating of the plate before visualization if possible. |
| Spots Remain at the Baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexanes/EtOAc mixture).[4] |
| Spots are at the Solvent Front (Rf ≈ 1) | The mobile phase is too polar, causing all compounds to travel with the solvent front. | Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate).[4] |
| A New, Very Polar Spot Appears at the Baseline | This is likely the hydrolysis of this compound to 4-(difluoromethoxy)benzenesulfonic acid due to the presence of water. | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| An Unexpected Spot Appears | This could be a side product. A common side reaction is the formation of a bis-sulfonylated product if a primary amine is used. | Use a slight excess of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution, especially at low temperatures (e.g., 0 °C). |
Data Presentation: Expected Relative Rf Values
The following table provides a qualitative guide to the expected Rf values for the key components in a reaction of this compound with a generic primary amine, using a standard normal-phase silica plate with a hexanes/ethyl acetate eluent. Actual Rf values will vary.
| Compound | Structure (Generic) | Relative Polarity | Expected Rf Value | Typical Visualization Method |
| This compound | Ar-SO₂Cl | Low | High (e.g., 0.7 - 0.9) | UV |
| Primary Amine | R-NH₂ | Variable | Variable | Ninhydrin, KMnO₄ |
| Sulfonamide Product | Ar-SO₂NH-R | Medium | Medium (e.g., 0.3 - 0.5) | UV, KMnO₄ |
| 4-(Difluoromethoxy)benzenesulfonic acid | Ar-SO₃H | High | Low (e.g., 0 - 0.1) | Bromocresol Green, Pinacryptol Yellow |
Ar = 4-(difluoromethoxy)phenyl
Experimental Protocols
General Protocol for TLC Monitoring
-
Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen mobile phase into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).
-
Using separate capillary tubes, spot a dilute solution of the starting amine and this compound in the "SM" lane, a spot of the starting materials and the reaction mixture in the "Co" lane, and a spot of the reaction mixture in the "RM" lane.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the mobile phase to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots. Subsequently, use an appropriate chemical stain (e.g., KMnO₄ or Ninhydrin) to visualize other components.
Protocol for Potassium Permanganate (KMnO₄) Stain
-
Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water, then add 1.25 mL of 10% NaOH solution. Store in a light-protected bottle.
-
Staining: After developing and drying the TLC plate, dip it quickly into the KMnO₄ solution using tweezers.
-
Visualization: Remove the plate and gently wipe the back with a paper towel. Spots will appear as yellow-brown areas on a purple background. Gentle heating can sometimes enhance the spots for less reactive compounds.
Protocol for Bromocresol Green Stain (for Acidic Byproducts)
-
Preparation: Dissolve 40 mg of bromocresol green in 100 mL of ethanol. Add dilute sodium hydroxide solution (0.1 M) dropwise until the solution turns from yellow to a distinct blue or blue-green color.[4]
-
Staining: Dip the dried TLC plate into the staining solution.
-
Visualization: Allow the plate to air dry. Acidic compounds, such as the sulfonic acid byproduct, will appear as yellow spots against a blue or green background.[4] No heating is required.
Visualizations
Caption: General workflow for TLC monitoring of reactions.
Caption: Reaction pathway and relative TLC positions of components.
Caption: Decision tree for troubleshooting common TLC issues.
References
Improving solubility of 4-(Difluoromethoxy)benzenesulfonyl chloride for reactions
Welcome to the technical support center for 4-(Difluoromethoxy)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the solubility of this reagent in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a clear liquid at room temperature. It exhibits limited solubility in many common organic solvents.[1] Slight solubility has been observed in chloroform and dimethyl sulfoxide (DMSO).[1] Due to its reactive nature, it is sensitive to moisture and can hydrolyze.[1]
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?
A2: Incomplete dissolution is a common issue. Here are several strategies you can employ:
-
Solvent Selection: Switch to or use a co-solvent with better solubilizing properties. Chlorinated solvents like dichloromethane are often used for reactions with sulfonyl chlorides. Aprotic polar solvents such as acetonitrile or tetrahydrofuran (THF) may also be effective.
-
Gentle Heating: Carefully warming the mixture can increase the solubility of the sulfonyl chloride. However, be cautious as excessive heat can accelerate undesirable side reactions or hydrolysis.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and promote dissolution.
-
High Dilution: Performing the reaction under more dilute conditions can help keep all reactants in the solution phase.
Q3: My reaction is sluggish, and I suspect it's due to poor solubility. How can I improve the reaction rate?
A3: Poor solubility can indeed lead to slow reaction kinetics. In addition to the points in A2, consider the following:
-
Phase-Transfer Catalysis: If your reaction involves a salt or an aqueous phase, a phase-transfer catalyst can help shuttle the reactants across the phase boundary, increasing the reaction rate.
-
Solvent Screening: A systematic screen of different solvents or solvent mixtures may be necessary to find the optimal conditions for your specific reaction.
Q4: What are common impurities seen when working with this compound, and how can I avoid them?
A4: The most common impurity is the corresponding 4-(difluoromethoxy)benzenesulfonic acid, which forms from hydrolysis of the sulfonyl chloride in the presence of water.[2] To avoid this:
-
Use Anhydrous Conditions: Ensure all your glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Controlled Work-up: When quenching the reaction, do so at a low temperature (e.g., pouring the reaction mixture onto ice) to minimize hydrolysis of any remaining sulfonyl chloride.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions with this compound.
Table 1: Troubleshooting Common Solubility-Related Issues
| Issue | Observation | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Dissolution | Solid or oil phase of the sulfonyl chloride remains in the reaction mixture. | Poor solvent choice; concentration too high. | 1. Try a different solvent (e.g., dichloromethane, acetonitrile, THF). 2. Add a co-solvent (e.g., a small amount of DMSO or DMF). 3. Increase the solvent volume (high dilution). 4. Apply gentle heating or sonication. |
| Slow or Incomplete Reaction | Starting material remains after an extended reaction time. | Low concentration of dissolved sulfonyl chloride. | 1. Implement solutions for incomplete dissolution. 2. Increase the reaction temperature moderately. 3. Consider using a phase-transfer catalyst if applicable. |
| Formation of White Precipitate (Impurity) | A white solid, insoluble in the organic solvent, forms during the reaction or work-up. | Hydrolysis of the sulfonyl chloride to sulfonic acid. | 1. Ensure strictly anhydrous conditions. 2. Use freshly distilled solvents. 3. During work-up, wash the organic layer with cold, dilute aqueous acid to remove the sulfonic acid. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis with Improved Solubility
This protocol provides a general methodology for the reaction of this compound with an amine where solubility may be a concern.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (or other suitable solvent)
-
Anhydrous triethylamine or other non-nucleophilic base
-
Dry glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the amine substrate and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a dried round-bottom flask.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. If solubility is an issue, gentle warming or sonication can be applied. Alternatively, a co-solvent like anhydrous THF can be added dropwise until dissolution is achieved.
-
Slowly add the solution of this compound to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for solubility issues.
References
Technical Support Center: Handling Sulfonyl Chlorides Under Anhydrous Conditions
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of sulfonyl chlorides, focusing on the critical requirement for anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical when working with sulfonyl chlorides? A1: Sulfonyl chlorides are highly susceptible to hydrolysis.[1] When exposed to moisture, they react with water to form the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[1] This reaction consumes the starting material, reduces product yield, and introduces impurities that can be difficult to remove.[2]
Q2: What are the primary signs of moisture contamination in my reaction? A2: Common indicators include low or no yield of the desired product, the formation of a significant amount of a polar baseline spot on a Thin-Layer Chromatography (TLC) plate (which is likely the sulfonic acid byproduct), and the evolution of HCl gas.[2][3]
Q3: How should I properly store sulfonyl chlorides? A3: Sulfonyl chlorides should be stored in tightly sealed, moisture-proof containers under an inert atmosphere, such as nitrogen or argon.[1][4] The storage area should be cool, dry, and well-ventilated.[1][5] It is advisable to open only the required quantities to minimize exposure to ambient moisture.[1]
Q4: What are the safety hazards associated with sulfonyl chloride hydrolysis? A4: The hydrolysis of sulfonyl chlorides produces corrosive byproducts.[1] The generation of hydrogen chloride gas can damage equipment and poses a significant inhalation hazard, potentially causing respiratory irritation and lung edema.[1][6][7] Direct contact with sulfonyl chlorides or their decomposition products can cause severe skin and eye burns.[5][8]
Q5: Can I use any "anhydrous" or "dry" solvent from a bottle? A5: While commercially available anhydrous solvents are a good starting point, their water content can increase over time after the bottle is opened. For highly sensitive reactions, it is best practice to use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents) or solvents from a solvent purification system.[3]
Troubleshooting Guide
Problem: My reaction yield is very low or I recovered only starting material.
-
Possible Cause: The sulfonyl chloride likely hydrolyzed before it could react with your substrate. This occurs when there is significant moisture in the reaction setup.[1][3]
-
Solution:
-
Ensure Rigorously Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at a minimum of 120°C for several hours and cool it in a desiccator or under a stream of inert gas just before use.[3]
-
Solvents & Reagents: Use freshly distilled anhydrous solvents. Ensure all other reagents, including the substrate and base, are free from water.
-
Atmosphere: Conduct the entire experiment under a positive pressure of an inert atmosphere like nitrogen or argon, using a Schlenk line or a glovebox.[2][3]
-
-
Check Reagent Purity: Ensure the sulfonyl chloride has not degraded during storage. If it is an older bottle, its purity may be compromised.
-
Problem: My TLC plate shows a major, non-moving spot at the baseline, and my desired product spot is weak.
-
Possible Cause: The baseline spot is characteristic of the highly polar sulfonic acid, the byproduct of sulfonyl chloride hydrolysis.[2]
-
Solution:
-
Improve Anhydrous Technique: Re-evaluate your entire experimental setup for potential sources of moisture ingress as detailed above.
-
Controlled Quenching: During the workup, quench the reaction at a low temperature (e.g., 0 °C) by slowly adding the reaction mixture to an aqueous solution.[2] This minimizes the hydrolysis of any unreacted sulfonyl chloride or the desired product.
-
Purification: For some crude liquid sulfonyl chlorides, scrubbing with an aqueous HCl solution can help extract the more water-soluble sulfonic acid impurity.[2]
-
Problem: I observe the formation of an unexpected, less polar byproduct.
-
Possible Cause: In reactions with alcohols, the chloride ion generated from the sulfonyl chloride can act as a nucleophile, displacing the newly formed sulfonate ester to create an alkyl chloride.[3]
-
Solution:
Problem: The reaction is sluggish or incomplete, even with strict anhydrous conditions.
-
Possible Cause: The reaction temperature may be too low, or the base used may be too weak to effectively neutralize the HCl generated during the reaction.[3]
-
Solution:
-
Adjust Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[3]
-
Base Selection: Ensure you are using an appropriate base in sufficient quantity (at least one equivalent) to neutralize the generated HCl. A weak base may not be effective, while an overly strong base could promote undesired side reactions like sulfene formation.[3]
-
Quantitative Data: Moisture Sensitivity
The rate of hydrolysis can vary significantly depending on the structure of the sulfonyl chloride and the reaction conditions. The data below provides a relative comparison of hydrolysis rates for different sulfonyl chlorides in water, illustrating their sensitivity to moisture.
| Sulfonyl Chloride Derivative | Solvent System | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Relative Rate | Source |
| Diethylsulfamoyl chloride | Water | 15 | 10.61 x 10⁻³ | 8.3 | [9] |
| Di(n-propyl)sulfamoyl chloride | Water | 15 | 5.168 x 10⁻³ | 4.1 | [9] |
| 4-Methoxybenzenesulfonyl chloride | Water | ~25 | - | Slower than BSC | [10] |
| Benzenesulfonyl chloride (BSC) | Water | ~25 | - | Reference | [10] |
| 4-Bromobenzenesulfonyl chloride | Water | ~25 | - | Faster than BSC | [10] |
| 4-Nitrobenzenesulfonyl chloride | Water | ~25 | - | Much faster than BSC* | [10] |
| Methanesulfonyl chloride | 80% Ethanol | 45.0 | 85.6 x 10⁻⁶ | - | [11] |
| 2-Thiophenesulfonyl chloride | 80% Ethanol | 45.0 | 53.3 x 10⁻⁶ | - | [11] |
*Qualitative comparison based on derived thermodynamic parameters. Electron-withdrawing groups generally increase the rate of hydrolysis.
Experimental Protocols
Key Protocol: General Procedure for Sulfonamide Formation Under Anhydrous Conditions
This protocol outlines a standard procedure for the reaction of an alcohol or amine with a sulfonyl chloride.
1. Glassware and Equipment Preparation:
-
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).
-
Dry the glassware in an oven at >120°C for at least 4 hours.[3]
-
Assemble the glassware while still hot under a positive pressure of dry nitrogen or argon and allow it to cool to room temperature.[12] Use high-vacuum grease for ground glass joints if necessary.
2. Reagent and Solvent Preparation:
-
Use a commercially available anhydrous reaction solvent (e.g., Dichloromethane, Tetrahydrofuran). For moisture-sensitive reactions, use a freshly distilled solvent over an appropriate drying agent.[3]
-
Ensure the substrate (alcohol or amine) and base (e.g., triethylamine, pyridine) are anhydrous. Liquid reagents can be dried over molecular sieves.
3. Reaction Setup and Execution:
-
Under an inert atmosphere, add the anhydrous solvent to the reaction flask via cannula or a dry syringe.
-
Dissolve the substrate (e.g., alcohol, 1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 - 1.5 eq.) in the solvent.[3]
-
Cool the stirred solution to the desired temperature, typically 0 °C, using an ice-water bath.[3]
-
Slowly add the sulfonyl chloride (1.1 - 1.3 eq.) dropwise via a syringe or dropping funnel. This addition is often exothermic and must be controlled.[3]
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC or LC-MS until the starting material is consumed.[3]
4. Reaction Quenching and Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water to neutralize excess sulfonyl chloride and generated HCl.[3]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]
5. Purification:
-
Purify the crude product using an appropriate technique, such as flash column chromatography on silica gel.[3]
Visualizations
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Workup procedure for quenching excess 4-(Difluoromethoxy)benzenesulfonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper workup procedure for quenching excess 4-(difluoromethoxy)benzenesulfonyl chloride.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental workup.
Issue 1: Presence of an oily, water-insoluble layer after initial aqueous quench.
-
Question: After adding water or a basic aqueous solution to my reaction mixture, I observe a persistent oily layer that is not my product. What is it and how can I remove it?
-
Answer: This oily residue is likely unreacted this compound. Due to its organic nature, it is not readily soluble in the aqueous phase and its hydrolysis may be slow, especially under neutral or mildly acidic conditions. To effectively remove it, a more reactive quenching agent is needed to convert it into a more water-soluble form.
-
Solution 1: Quenching with a Water-Soluble Amine. Add a solution of aqueous ammonia (e.g., 2 M) or another simple primary or secondary amine to the reaction mixture while stirring vigorously. This will convert the sulfonyl chloride into the corresponding sulfonamide, 4-(difluoromethoxy)benzenesulfonamide, which is typically more polar and can be more easily separated during the aqueous workup.
-
Solution 2: Hydrolysis with a Stronger Aqueous Base. Use a dilute solution of sodium hydroxide (e.g., 1-2 M) as the quenching agent. This will facilitate the hydrolysis of the sulfonyl chloride to the corresponding sodium 4-(difluoromethoxy)benzenesulfonate salt, which is highly water-soluble.[1] Caution: This method should be avoided if the desired product is sensitive to basic conditions.
-
Issue 2: My final product is contaminated with an acidic impurity.
-
Question: After quenching and extraction, my product is still contaminated with an acidic compound. How can I identify and remove it?
-
Answer: The acidic impurity is most likely 4-(difluoromethoxy)benzenesulfonic acid, the hydrolysis product of the starting sulfonyl chloride. While its salt is very soluble in water, the free acid may have some solubility in organic solvents, leading to contamination.
-
Solution: Additional Basic Washes. Wash the organic layer containing your product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). This will deprotonate the sulfonic acid, forming its water-soluble salt which will then partition into the aqueous layer. Repeat the wash if necessary, monitoring the pH of the aqueous layer to ensure it remains basic.
-
Issue 3: The quenching reaction is too exothermic and difficult to control.
-
Question: When I add the quenching solution, the reaction mixture heats up significantly. How can I manage this?
-
Answer: The reaction of this compound with nucleophiles like water, amines, or hydroxide is exothermic. Uncontrolled temperature increase can lead to side reactions and potential safety hazards.
-
Solution: Controlled Addition at Low Temperature. Perform the quenching step in an ice-water bath to maintain a low temperature (0-5 °C). Add the quenching solution dropwise with vigorous stirring to ensure efficient heat dissipation. Monitor the internal temperature of the reaction mixture throughout the addition.
-
Experimental Protocols
Protocol 1: Quenching with Aqueous Ammonia
This protocol is suitable for products that are stable to mild basic conditions.
-
Cooling: After the primary reaction is complete, cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Quenching: Slowly add a 2 M aqueous solution of ammonia (approximately 2-3 equivalents relative to the excess sulfonyl chloride) to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.
-
Stirring: Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete reaction.
-
Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Aqueous Sodium Hydroxide
This protocol is effective but should only be used if the desired product is stable to stronger basic conditions.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Quenching: Carefully add a 1 M aqueous solution of sodium hydroxide (NaOH) (approximately 2-3 equivalents relative to the excess sulfonyl chloride) dropwise to the vigorously stirred reaction mixture. Monitor the temperature closely, keeping it below 10 °C.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with an appropriate organic solvent.
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
Data Presentation
| Parameter | Quenching with Aqueous Ammonia | Quenching with Aqueous NaOH |
| Quenching Reagent | 2 M Aqueous Ammonia | 1 M Aqueous Sodium Hydroxide |
| Equivalents | 2-3 eq. (relative to excess sulfonyl chloride) | 2-3 eq. (relative to excess sulfonyl chloride) |
| Temperature | 0-10 °C | 0-10 °C |
| Reaction Time | 30-60 minutes | 1-2 hours |
| Byproduct | 4-(Difluoromethoxy)benzenesulfonamide | Sodium 4-(difluoromethoxy)benzenesulfonate |
| Product Stability | Suitable for most products | Not suitable for base-sensitive products |
Mandatory Visualization
References
Validation & Comparative
¹H NMR Characterization of 4-(Difluoromethoxy)benzenesulfonyl Chloride and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(difluoromethoxy)benzenesulfonyl chloride and related derivatives. The inclusion of the difluoromethoxy group (-OCHF₂) in pharmacologically active molecules is a growing strategy to enhance metabolic stability and lipophilicity. Accurate characterization of these molecules by ¹H NMR is crucial for synthesis verification and quality control. This document presents a summary of expected and experimental ¹H NMR data for this compound and compares it with structurally similar compounds.
Data Presentation: ¹H NMR Data Comparison
The following table summarizes the ¹H NMR data for this compound and two comparative compounds: 4-(difluoromethoxy)benzonitrile and 4-fluorobenzenesulfonyl chloride. The data for the target compound is based on typical values for similarly substituted aromatic rings and the characteristic signal of the difluoromethoxy group. The data for the comparative compounds is derived from experimental findings.
| Compound | Aromatic Protons (H₂, H₆) δ (ppm), Multiplicity, J (Hz) | Aromatic Protons (H₃, H₅) δ (ppm), Multiplicity, J (Hz) | -OCHF₂ Proton δ (ppm), Multiplicity, J (Hz) | Reference |
| This compound | ~8.0 (d, J ≈ 8-9) | ~7.4 (d, J ≈ 8-9) | ~6.6 (t, J ≈ 72-74) | Expected |
| 4-(Difluoromethoxy)benzonitrile | 7.69 (d, J = 8.5) | 7.22 (d, J = 8.5) | 6.61 (t, J = 72.4) | [1] |
| 4-Fluorobenzenesulfonyl chloride | 8.08 (dd, J = 9.2, 4.8) | 7.30 (dd, J = 9.2, 8.0) | - | [2] |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The coupling constants (J) are given in Hertz (Hz). d = doublet, t = triplet, dd = doublet of doublets.
Experimental Protocols
A general protocol for the acquisition of ¹H NMR spectra for benzenesulfonyl chloride derivatives is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is commonly used for these types of compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
¹H NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3][4]
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
Standard acquisition parameters for ¹H NMR are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Mandatory Visualization
The following diagrams illustrate the general structure of the analyzed compounds and a workflow for their characterization.
Caption: Molecular structure of this compound with atom labeling.
Caption: Experimental workflow for ¹H NMR characterization.
References
A Comparative Guide to the Mass Spectrometry Analysis of Sulfonamides Derived from 4-(Difluoromethoxy)benzenesulfonyl Chloride and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometric behavior of sulfonamides synthesized from 4-(Difluoromethoxy)benzenesulfonyl chloride against common alternatives, namely 4-Methoxybenzenesulfonyl chloride and 4-Chlorobenzenesulfonyl chloride. It includes detailed experimental protocols, comparative data tables, and visualizations to aid in the structural elucidation and characterization of these important pharmaceutical compounds.
Experimental Protocols
General Synthesis of N-Substituted Benzenesulfonamides
This protocol outlines a standard method for the synthesis of sulfonamides via the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[1][2]
Materials:
-
Substituted Benzenesulfonyl Chloride (e.g., this compound) (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Base (e.g., Pyridine or Triethylamine) (1.5 eq)
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and slowly add the base (1.5 eq) while stirring.[1]
-
Sulfonyl Chloride Addition: Dissolve the benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over approximately 20 minutes.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[1]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.[1]
Sample Preparation for LC-MS Analysis
This protocol describes a general procedure for preparing a synthesized sulfonamide sample for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Purified sulfonamide sample
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA) or Ammonium Formate
-
0.22 µm syringe filter
Procedure:
-
Stock Solution: Accurately weigh approximately 1 mg of the purified sulfonamide and dissolve it in 1 mL of ACN or methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with a mixture of ACN and water (typically 1:1 v/v) to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
-
Acidification: Add a small amount of formic acid (to a final concentration of 0.1%) to the working solution to promote protonation for positive-ion mode electrospray ionization (ESI).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial to remove any particulate matter.[3][4] The sample is now ready for injection into the LC-MS system.
Mass Spectrometry: A Comparative Analysis
The primary fragmentation of sulfonamides in positive-ion ESI-MS/MS typically occurs at two key locations: the cleavage of the S-N bond and the cleavage of the aromatic ring-sulfur (Ar-S) bond.[5][6] The masses of the resulting fragment ions are directly dependent on the substituents of the parent benzenesulfonyl chloride, providing a clear method for comparison. A common fragmentation pathway involves the loss of SO₂, which can be influenced by the electronic nature of the aromatic ring substituents.[6]
Data Comparison
The table below summarizes the calculated mass data for the key aryl-sulfonyl fragment generated from three different benzenesulfonyl chloride reagents. This fragment is often a prominent peak in the MS/MS spectrum and is highly diagnostic.
| Reagent Precursor | Moiety Structure | Mass of Moiety (Da) | Expected m/z of [Ar-SO₂]⁺ Fragment | Key Distinguishing Features in MS |
| 4-(Difluoromethoxy) benzenesulfonyl chloride | ![]() | 223.99 | 159.98 | A distinct fragment at m/z 159.98 corresponding to the [C₇H₅F₂O₃S]⁺ ion. |
| 4-Methoxybenzenesulfonyl chloride | ![]() | 187.03 | 155.01 | A distinct fragment at m/z 155.01 corresponding to the [C₇H₇O₃S]⁺ ion.[7] |
| 4-Chlorobenzenesulfonyl chloride | ![]() | 190.96 | 174.95 / 176.95 | A characteristic isotopic pattern with peaks at m/z ~175 and ~177 in a ~3:1 ratio, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[8] |
Note: Masses are calculated for the most abundant isotopes.
Mandatory Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the overall process, from the synthesis of sulfonamides to their characterization by LC-MS.
General Fragmentation Pathway of Sulfonamides
This diagram shows the two primary fragmentation points in a generalized N-substituted 4-R-benzenesulfonamide structure under MS/MS conditions.
Signaling Pathway: Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrase (CA), a metalloenzyme crucial for various physiological processes.[9][10] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, blocking its catalytic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamide, 4-chloro- [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: 4-(Difluoromethoxy)benzenesulfonyl Chloride vs. Benzenesulfonyl Chloride in Modern Drug Design
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. This guide provides an in-depth comparison of two key reagents in the synthesis of sulfonamide-based drugs: 4-(difluoromethoxy)benzenesulfonyl chloride and its traditional counterpart, benzenesulfonyl chloride. By examining their impact on physicochemical properties, biological activity, and pharmacokinetic profiles, supported by available experimental data, this document aims to illuminate the strategic advantages offered by the difluoromethoxy moiety in contemporary drug discovery.
The strategic incorporation of fluorine into drug molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's properties for enhanced therapeutic potential. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a valuable bioisostere for the more traditional methoxy or unsubstituted phenyl groups, imparting a unique combination of electronic and steric characteristics. This comparison will delve into the nuanced differences that arise when a simple benzene ring is augmented with this fluorinated functional group at the para position of a benzenesulfonyl chloride, a common building block for a vast array of therapeutic agents.
Physicochemical Properties: A Game of Lipophilicity, Acidity, and Stability
The introduction of the difluoromethoxy group significantly alters the physicochemical landscape of the resulting sulfonamide drug candidates. These changes can have a cascading effect on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Benzenesulfonamide Derivatives | 4-(Difluoromethoxy)benzenesulfonamide Derivatives | Rationale for Difference |
| Lipophilicity (LogP/LogD) | Generally lower | Moderately higher | The difluoromethoxy group is more lipophilic than a hydrogen atom, which can enhance membrane permeability and cell uptake.[1] |
| Aqueous Solubility | Generally higher | Potentially lower | Increased lipophilicity often correlates with decreased aqueous solubility. |
| Acidity (pKa) of Sulfonamide N-H | Higher pKa | Lower pKa | The electron-withdrawing nature of the difluoromethoxy group increases the acidity of the sulfonamide proton, potentially leading to stronger interactions with biological targets. |
| Metabolic Stability | Susceptible to aromatic oxidation | More resistant to oxidative metabolism | The strong carbon-fluorine bonds in the difluoromethoxy group are less prone to cleavage by metabolic enzymes like cytochrome P450s, leading to improved metabolic stability and longer half-life.[1] |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor (sulfonyl oxygens) and donor (sulfonamide N-H) | Acts as a hydrogen bond acceptor (sulfonyl oxygens and ether oxygen) and a weak hydrogen bond donor (sulfonamide N-H and C-H of the difluoromethyl group) | The difluoromethyl hydrogen can participate in weak hydrogen bonding, offering additional interaction points with target proteins. |
Biological Activity and Pharmacokinetics: The Ripple Effect of Fluorination
The alterations in physicochemical properties directly translate to differences in biological activity and pharmacokinetic behavior. While direct comparative studies on perfectly analogous pairs are scarce, the general trends observed in medicinal chemistry provide a strong indication of the advantages conferred by the difluoromethoxy group.
Incorporating the difluoromethoxy group can lead to enhanced binding affinity with target proteins due to the altered electronics and potential for additional hydrogen bonding interactions. Furthermore, the improved metabolic stability often results in a longer plasma half-life and increased bioavailability, allowing for less frequent dosing and a more favorable therapeutic window.
For instance, in the context of Janus kinase (JAK) inhibitors, a class of drugs often featuring a sulfonamide moiety, maintaining optimal lipophilicity and metabolic stability is crucial for efficacy and safety. The use of a this compound scaffold can contribute to achieving this delicate balance.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of drug candidates. Below are representative protocols for the synthesis of sulfonamides from both reagents and for a common in vitro assay to determine cytotoxic activity.
Synthesis of Sulfonamides from Sulfonyl Chlorides
General Procedure:
-
To a solution of the desired amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, pyridine, or acetonitrile) is added a base (e.g., triethylamine or pyridine, 1.2 equivalents).
-
The appropriate sulfonyl chloride (benzenesulfonyl chloride or this compound, 1.1 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for a specified time (typically 2-16 hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized sulfonamide derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing the Impact: The JAK-STAT Signaling Pathway
Many sulfonamide-containing drugs act as inhibitors of critical signaling pathways implicated in diseases such as cancer and autoimmune disorders. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a prime example. Below is a diagram illustrating the general mechanism of this pathway and the point of intervention for JAK inhibitors, which can be synthesized using the discussed sulfonyl chlorides.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Conclusion
The choice between this compound and benzenesulfonyl chloride in drug design is a strategic one, with significant implications for the resulting compound's therapeutic profile. The introduction of the difluoromethoxy group offers a suite of potential advantages, including enhanced lipophilicity, metabolic stability, and altered electronic properties that can lead to improved biological activity and pharmacokinetics. While direct comparative data on analogous compounds remains an area for further research, the wealth of evidence supporting the benefits of fluorination in medicinal chemistry strongly suggests that this compound is a superior choice for the development of next-generation sulfonamide-based drugs. Researchers and drug development professionals are encouraged to consider the nuanced benefits of this fluorinated scaffold in their pursuit of safer and more effective medicines.
References
A Researcher's Guide to Purity Determination of Novel Difluoromethoxy Sulfonamides: HPLC Analysis and Method Comparison
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of a novel difluoromethoxy sulfonamide. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in the laboratory.
The introduction of a difluoromethoxy (-OCHF₂) group into a sulfonamide scaffold can significantly alter its physicochemical properties, potentially enhancing metabolic stability and bioactivity. However, this modification also necessitates a careful evaluation of analytical methodologies to ensure accurate purity assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
HPLC is widely regarded as the primary method for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] A well-developed HPLC method can effectively separate the main compound from process-related impurities and degradation products.
Physicochemical Considerations for Difluoromethoxy Sulfonamides
The difluoromethoxy group is weakly electron-withdrawing and can act as a hydrogen bond donor, a unique characteristic compared to the more common methoxy group.[2] This alteration in polarity can influence the chromatographic behavior of the molecule. When developing an HPLC method for a difluoromethoxy sulfonamide, a reversed-phase C18 column is often a suitable starting point, with optimization of the mobile phase composition (typically a mixture of acetonitrile or methanol and an aqueous buffer) to achieve optimal separation.
Comparative Analysis of Purity Determination Techniques
While HPLC is the workhorse for purity analysis, other techniques offer complementary information and can be valuable in specific contexts. The following table provides an objective comparison of HPLC with other common analytical methods.
| Technique | Principle | Information Obtained | Sensitivity | Throughput | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Retention time, peak area (% purity), impurity profile. | High (ng-µg) | Medium | Robust, reproducible, quantitative, well-established. | Requires reference standards, potential for co-elution. |
| UPLC | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis, higher resolution impurity profile. | Very High (pg-ng) | High | Faster run times, increased sensitivity, reduced solvent consumption.[3] | Higher initial instrument cost, potential for method transfer challenges from HPLC.[3] |
| LC-MS | HPLC coupled with a mass spectrometer. | Retention time, mass-to-charge ratio (m/z) for identification. | Very High (pg-fg) | Medium | Provides molecular weight information, aids in impurity identification. | Higher complexity and cost, potential for matrix effects. |
| TLC | Separation on a thin layer of adsorbent material. | Retention factor (Rf), qualitative impurity profile. | Low (µg-mg) | High | Simple, rapid, low cost, good for reaction monitoring. | Not quantitative, lower resolution. |
| qNMR | Nuclear magnetic resonance spectroscopy with a certified reference standard. | Absolute purity determination without a specific reference standard of the analyte. | Low (mg) | Low | Provides absolute purity, structural information. | Lower sensitivity, requires specialized equipment and expertise. |
| GC | Separation of volatile compounds in a gaseous mobile phase. | Retention time, peak area for volatile impurities. | High (pg-ng) | High | Excellent for analyzing residual solvents and volatile impurities. | Not suitable for non-volatile compounds like most sulfonamides. |
Experimental Protocols
HPLC Method for Purity Determination of a Novel Difluoromethoxy Sulfonamide
This protocol is designed for the purity analysis of a hypothetical novel compound: N-(4-(difluoromethoxy)phenyl)-4-aminobenzenesulfonamide.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 min, then hold at 90% B for 5 min, then return to 10% B over 1 min and equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized difluoromethoxy sulfonamide.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask.
-
Dilute to the mark to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (90% A, 10% B).
Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
A full method validation should be performed according to ICH guidelines. A summary of typical acceptance criteria is provided below.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Data for Difluoromethoxy Sulfonamide |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 0.5%; Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity determination.
Caption: Comparison of analytical methods for purity analysis.
Conclusion
The purity determination of novel difluoromethoxy sulfonamides requires a robust and reliable analytical method. HPLC stands out as the most suitable technique for routine purity assessment, offering a balance of accuracy, precision, and accessibility. For high-throughput screening or when dealing with complex impurity profiles, UPLC presents a significant advantage in terms of speed and resolution.[4] Furthermore, coupling liquid chromatography with mass spectrometry (LC-MS) is invaluable for the structural elucidation of unknown impurities. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis at each stage of the drug development process.
References
The -OCF2H Group: A Modern Bioisostere for Hydroxyl Moieties in Drug Discovery
A Comparative Guide to the Bioisosteric Replacement of the Hydroxyl Group with a Difluoromethoxy Group for Enhanced Drug Properties
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. One increasingly employed strategy is the bioisosteric replacement of the hydroxyl (-OH) group with a difluoromethoxy (-OCF2H) group. This substitution offers a nuanced approach to modulate key drug-like properties, often leading to significant improvements in metabolic stability, lipophilicity, and target engagement. This guide provides a comprehensive comparison of the -OH and -OCF2H groups, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Groups
The hydroxyl group, while a key player in forming hydrogen bonds, is often a liability due to its susceptibility to metabolic conjugation and oxidation. The difluoromethoxy group emerges as a compelling alternative, retaining some hydrogen bonding capability while introducing favorable alterations to a molecule's electronic and physical nature.
The -OCF2H group is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[1] It generally increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and improve oral absorption.[1] The strong carbon-fluorine bonds in the difluoromethoxy group also contribute to its high metabolic stability, making it more resistant to oxidative metabolism compared to the more labile hydroxyl group.[1][2]
Here is a summary of the key physicochemical differences:
| Property | Hydroxyl (-OH) | Difluoromethoxy (-OCF2H) | Impact on Drug Design |
| pKa | ~10 (Phenolic) | ~8.5 (Phenolic analogue)[3] | The -OCF2H group increases the acidity of the parent phenol, which can influence ionization at physiological pH and receptor interactions. |
| Lipophilicity (logP) | Lower | Higher | Increased lipophilicity with -OCF2H can improve membrane permeability and cell uptake, but excessive lipophilicity can lead to poor solubility and off-target effects.[4] |
| Hydrogen Bonding | Strong H-bond donor and acceptor | Weak H-bond donor[4][5] | While a weaker hydrogen bond donor than -OH, the -OCF2H group can still form crucial interactions with biological targets.[1][6] |
| Metabolic Stability | Prone to oxidation and glucuronidation | Significantly more stable[2][7] | Replacement of -OH with -OCF2H can block common metabolic pathways, increasing the drug's half-life.[1][3] |
| Electronic Effect | Electron-donating (by resonance) | Weakly electron-withdrawing[1] | This can alter the electronic properties of an aromatic ring, influencing binding affinities and reactivity. |
Enhancing Pharmacokinetic Profiles: The Metabolic Stability Advantage
A primary driver for substituting a hydroxyl group with a difluoromethoxy group is the significant enhancement in metabolic stability. The C-F bonds are highly resistant to enzymatic cleavage by cytochrome P450 enzymes, which are major players in drug metabolism.[1] This increased stability can lead to:
-
Longer half-life: The drug remains in the system for a longer period, potentially allowing for less frequent dosing.
-
Increased bioavailability: A greater proportion of the administered dose reaches the systemic circulation.
-
Reduced formation of reactive metabolites: This can lead to a better safety profile.
This bioisosteric switch is particularly effective in overcoming metabolic O-demethylation, a common pathway for methoxy groups, which are structurally similar to the hydroxyl group in some contexts.[1][7]
Experimental Protocols
Here are detailed methodologies for key experiments relevant to the comparison of -OH and -OCF2H analogs.
Synthesis of Aryl Difluoromethyl Ethers from Phenols
Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol. This procedure is based on the use of sodium chlorodifluoroacetate as a difluorocarbene precursor.[8][9]
Materials:
-
Phenol substrate
-
Sodium chlorodifluoroacetate (ClCF2COONa)
-
Dimethylformamide (DMF)
-
Water
-
Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the phenol substrate (1.0 equiv) in a mixture of DMF and water.
-
Degas the solution by bubbling nitrogen through it for approximately 1 hour while stirring.
-
Add sodium chlorodifluoroacetate (2.8 equiv) to the flask in one portion under a stream of nitrogen.
-
Equip the flask with a condenser and heat the reaction mixture to 120 °C.
-
Maintain the reaction at this temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure aryl difluoromethyl ether.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[6][10][11][12][13]
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator or water bath at 37 °C
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound solution at 37 °C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Determination of logP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) of a compound.[14][15][16]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC, or LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either water/buffer or n-octanol.
-
In a vial, add a known volume of the stock solution to a mixture of n-octanol and water/buffer.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Centrifuge the vial to ensure complete separation of the two layers.
-
Carefully collect aliquots from both the aqueous and the octanol layers.
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient (logP = log10(P)).
Spectrophotometric Determination of pKa for Phenolic Compounds
Objective: To determine the acid dissociation constant (pKa) of a phenolic compound using UV-Vis spectrophotometry.[17][18][19][20]
Materials:
-
Phenolic compound
-
A series of buffer solutions with known pH values spanning the expected pKa of the compound
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., ethanol or methanol).
-
For each buffer solution, prepare a sample by adding a small, constant amount of the stock solution to the buffer.
-
Measure the UV-Vis absorbance spectrum of each sample over a relevant wavelength range. The acidic and basic forms of the phenol will have different absorbance spectra.
-
Identify the wavelength of maximum absorbance for both the fully protonated (acidic) and fully deprotonated (basic) forms.
-
At a chosen wavelength where the absorbance of the acidic and basic forms differs significantly, record the absorbance of each buffered solution.
-
Use the Henderson-Hasselbalch equation and the measured absorbances to calculate the pKa. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Logical Workflow for Bioisosteric Replacement
Caption: Workflow for the bioisosteric replacement of an -OH with an -OCF2H group.
Signaling Pathway of Roflumilast (a PDE4 Inhibitor)
Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.[3][7][21][22] Roflumilast works by increasing intracellular levels of cyclic adenosine monophosphate (cAMP).
Caption: Roflumilast inhibits PDE4, increasing cAMP levels and leading to reduced inflammation.
Mechanism of Action of Pantoprazole (a Proton Pump Inhibitor)
Pantoprazole is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. The difluoromethoxy group on its benzimidazole ring is crucial for its chemical stability and mechanism of action.[2][4][23][24][25] Pantoprazole irreversibly inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells.
Caption: Pantoprazole's mechanism of action in reducing gastric acid secretion.
Conclusion
The bioisosteric replacement of a hydroxyl group with a difluoromethoxy group is a powerful and versatile strategy in medicinal chemistry. The -OCF2H group offers a unique combination of properties, including enhanced metabolic stability, modulated lipophilicity, and the ability to act as a weak hydrogen bond donor. By carefully considering the structural context and employing robust synthetic and analytical methods, researchers can leverage this bioisosteric switch to optimize lead compounds and develop next-generation therapeutics with improved pharmacokinetic profiles and efficacy.
References
- 1. Workflow-based identification of bioisosteric replacements for molecular scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pantoprazole - Wikipedia [en.wikipedia.org]
- 3. Roflumilast restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pedscalc.com [pedscalc.com]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mercell.com [mercell.com]
- 7. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. acdlabs.com [acdlabs.com]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. web.pdx.edu [web.pdx.edu]
- 19. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 20. afit.edu [afit.edu]
- 21. mdpi.com [mdpi.com]
- 22. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pantoprazole: a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]
- 25. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 4-(Difluoromethoxy)benzenesulfonyl Chloride in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-(Difluoromethoxy)benzenesulfonyl Chloride and its Alternatives in Sulfonylation Reactions.
In the landscape of modern organic synthesis and drug discovery, the strategic introduction of the sulfonyl moiety is a cornerstone for modulating the physicochemical and pharmacological properties of lead compounds. This compound has emerged as a valuable reagent in this context, offering a unique combination of electronic properties. This guide provides a comprehensive comparison of its reactivity profile against common alternatives, supported by a qualitative analysis based on established electronic parameters and a proposed experimental framework for direct quantitative comparison.
Relative Reactivity: An Overview
The reactivity of a substituted benzenesulfonyl chloride in nucleophilic substitution reactions is primarily dictated by the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the rate of reaction with nucleophiles such as amines and phenols. Conversely, electron-donating groups decrease this electrophilicity and slow down the reaction.
The Hammett substituent constant (σp) is a well-established parameter used to quantify the electronic effect of a substituent at the para-position of a benzene ring. A more positive σp value corresponds to a stronger electron-withdrawing effect and, consequently, a higher reactivity of the sulfonyl chloride.
The following table provides a comparative summary of this compound and its common alternatives, ranked by their predicted reactivity based on the Hammett constants of their para-substituents.
| Sulfonylating Agent | Para-Substituent | Hammett Constant (σp) | Predicted Relative Reactivity |
| 4-Nitrobenzenesulfonyl chloride | -NO₂ | 0.78 | Very High |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | -CF₃ | 0.54 | High |
| 4-Chlorobenzenesulfonyl chloride | -Cl | 0.23 | Moderate-High |
| This compound | -OCF₂H | ~0.1 - 0.3 (Estimated) | Moderate |
| Benzenesulfonyl chloride | -H | 0.00 | Baseline |
| 4-Methoxybenzenesulfonyl chloride | -OCH₃ | -0.27 | Low |
| p-Toluenesulfonyl chloride | -CH₃ | -0.17 | Low |
Note: The Hammett constant for the 4-OCF₂H group is not widely reported but is estimated to be in the range of a weak to moderate electron-withdrawing group based on its known chemical behavior.
Experimental Protocols for Comparative Reactivity Analysis
To facilitate direct and quantitative comparison of the cross-reactivity of this compound, the following experimental protocols are proposed.
Protocol 1: Competitive Sulfonylation of a Nucleophile Mixture
This experiment is designed to determine the relative reactivity of two different sulfonyl chlorides towards a single nucleophile.
Materials:
-
This compound
-
An alternative sulfonyl chloride (e.g., p-Toluenesulfonyl chloride)
-
A primary or secondary amine (e.g., Benzylamine)
-
An inert solvent (e.g., Dichloromethane)
-
A non-nucleophilic base (e.g., Triethylamine)
-
Internal standard for GC or HPLC analysis (e.g., Dodecane)
Procedure:
-
Prepare a stock solution containing the amine (1.0 eq) and the internal standard in the chosen solvent.
-
In a reaction vessel, combine this compound (0.5 eq) and the alternative sulfonyl chloride (0.5 eq).
-
Cool the reaction mixture to 0 °C.
-
Slowly add the amine stock solution to the mixture of sulfonyl chlorides.
-
Add the non-nucleophilic base (1.1 eq).
-
Stir the reaction at 0 °C and monitor the progress by taking aliquots at regular time intervals.
-
Quench the aliquots with a suitable reagent (e.g., a scavenger amine).
-
Analyze the quenched aliquots by GC or HPLC to determine the ratio of the two resulting sulfonamide products.
Protocol 2: Parallel Synthesis and Yield Comparison
This protocol aims to compare the reaction efficiency of different sulfonyl chlorides with a panel of nucleophiles under standardized conditions.
Materials:
-
This compound
-
A set of alternative sulfonyl chlorides
-
A panel of primary amines, secondary amines, and phenols with varying steric and electronic properties.
-
An inert solvent (e.g., Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine)
Procedure:
-
In parallel reaction vessels, dissolve each sulfonyl chloride (1.0 eq) in the solvent.
-
To each vessel, add a different nucleophile from the panel (1.1 eq).
-
Add the non-nucleophilic base (1.2 eq) to each reaction.
-
Stir all reactions at a constant temperature (e.g., room temperature) for a fixed period (e.g., 24 hours).
-
After the specified time, quench all reactions.
-
Work up each reaction mixture identically.
-
Isolate the sulfonamide or sulfonate ester products and determine the yield for each reaction.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated.
Caption: Predicted reactivity scale of common sulfonylating agents.
References
A Comparative Spectral Analysis of 4-(Difluoromethoxy)benzenesulfonamide and Its Precursors
For Immediate Release
This guide provides a detailed spectral comparison of the pharmaceutical and agrochemical intermediate, 4-(difluoromethoxy)benzenesulfonamide, and its key precursors, 4-hydroxybenzenesulfonamide and 4-(difluoromethoxy)aniline. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of their characteristic spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Overview of Compounds
4-(Difluoromethoxy)benzenesulfonamide is a versatile chemical building block utilized in the synthesis of various therapeutic agents and agrochemicals. Its precursors, 4-hydroxybenzenesulfonamide and 4-(difluoromethoxy)aniline, are fundamental starting materials in its synthetic pathway. Understanding the distinct spectral features of each compound is crucial for reaction monitoring, quality control, and structural elucidation.
Comparative Data Summary
The following tables summarize the key physical and spectral properties of 4-(difluoromethoxy)benzenesulfonamide and its precursors.
Table 1: Physical and Chemical Properties
| Property | 4-(Difluoromethoxy)benzenesulfonamide | 4-Hydroxybenzenesulfonamide | 4-(Difluoromethoxy)aniline |
| CAS Number | 874781-09-6 | 1576-43-8[1] | 22236-10-8[2] |
| Molecular Formula | C₇H₇F₂NO₃S | C₆H₇NO₃S[1] | C₇H₇F₂NO[2] |
| Molecular Weight | 223.19 g/mol | 173.19 g/mol [1] | 159.13 g/mol [2] |
| Appearance | White to off-white crystalline powder | Solid | Clear yellow to brown liquid[3] |
| Melting Point | 110-115 °C | Not specified | Not applicable |
| Boiling Point | Not specified | Not specified | 231 °C[3] |
| Density | Not specified | Not specified | 1.283 g/mL at 25 °C[3] |
Table 2: Spectral Data Comparison
| Spectral Data | 4-(Difluoromethoxy)benzenesulfonamide | 4-Hydroxybenzenesulfonamide | 4-(Difluoromethoxy)aniline |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic H: ~7.9-7.4 (m), -SO₂NH₂: ~7.3 (s), -OCHF₂: ~7.0 (t, J=74 Hz) | Aromatic H: ~7.6 (d, J=8.8 Hz), ~6.8 (d, J=8.8 Hz), -SO₂NH₂: ~7.1 (s), -OH: ~9.9 (s) | Aromatic H: ~6.9-6.6 (m), -NH₂: ~5.2 (s), -OCHF₂: ~6.8 (t, J=75 Hz) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~152 (C-O), ~139 (C-S), ~129, ~119 (Aromatic C-H), ~115 (t, J=259 Hz, -OCHF₂) | ~159 (C-O), ~132 (C-S), ~128, ~115 (Aromatic C-H) | ~145 (C-N), ~144 (C-O), ~117, ~116 (Aromatic C-H), ~116 (t, J=258 Hz, -OCHF₂) |
| Key IR Peaks (cm⁻¹) | 3350-3250 (N-H), 1340 & 1160 (SO₂), 1250-1000 (C-O, C-F) | 3450-3300 (O-H, N-H), 1330 & 1150 (SO₂)[1] | 3450-3250 (N-H), 1250-1000 (C-O, C-F)[2] |
| Mass Spec (m/z) | Molecular Ion: 223. Key fragments: 159 ([M-SO₂NH₂]⁺), 143 ([M-OCHF₂]⁺) | Molecular Ion: 173.[1] Key fragments: 108 ([M-SO₂NH]⁺), 93 ([M-SO₂NH₂-H]⁺) | Molecular Ion: 159. Key fragments: 108 ([M-CHF₂]⁺), 92 ([M-OCHF₂]⁺) |
Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. IR and MS data represent characteristic peaks and fragments.
Experimental Protocols
Synthesis of 4-(Difluoromethoxy)benzenesulfonamide
A plausible synthetic route involves the conversion of 4-(difluoromethoxy)aniline to the corresponding diazonium salt, followed by a sulfonyl chloride formation and subsequent amination.
-
Diazotization: 4-(difluoromethoxy)aniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation (Sandmeyer Reaction): A solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The previously prepared diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and stirred for several hours. The product, 4-(difluoromethoxy)benzenesulfonyl chloride, is then extracted with an organic solvent.
-
Amination: The crude this compound is dissolved in a suitable organic solvent and cooled. Concentrated ammonium hydroxide is added dropwise. The reaction mixture is stirred until the starting material is consumed. The final product, 4-(difluoromethoxy)benzenesulfonamide, is then isolated by filtration or extraction and purified by recrystallization.
Spectral Analysis Methodology
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are analyzed as KBr pellets, and liquid samples are analyzed as thin films.[1] Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The data is reported as a mass-to-charge ratio (m/z).
Visualizing the Synthesis Pathway
The following diagram illustrates a common synthetic pathway for 4-(difluoromethoxy)benzenesulfonamide starting from 4-(difluoromethoxy)aniline.
References
The Fluorine Advantage: A Comparative Guide to the Efficacy of Drugs Synthesized with Fluorinated vs. Non-Fluorinated Sulfonyl Chlorides
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the efficacy of drugs synthesized with fluorinated versus non-fluorinated sulfonyl chlorides, supported by experimental data, to illuminate the profound impact of this single-atom substitution.
The introduction of fluorine into a drug molecule, often through the use of fluorinated sulfonyl chlorides in synthesis, can dramatically alter its physicochemical properties and, consequently, its biological activity.[1][2] Fluorine's high electronegativity and small atomic size can enhance metabolic stability, binding affinity, and membrane permeability.[2][3] This guide will delve into a specific case study involving carbonic anhydrase inhibitors to provide a quantitative comparison and explore the underlying mechanisms that drive these differences in efficacy.
The Impact of Fluorination on Physicochemical Properties
The decision to incorporate fluorine is often driven by its ability to modulate key molecular properties that are critical for a drug's success. Two of the most important of these are acidity (pKa) and lipophilicity (LogP).
Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly increase the acidity of nearby protons. In the context of sulfonamides, this increased acidity of the sulfonamide N-H group can lead to stronger interactions with the target protein. For example, studies on a series of PDE9 inhibitors have shown that fluorination leads to a systematic decrease in the pKa of both acidic and basic sites within the molecules.
Lipophilicity (LogP): The effect of fluorination on lipophilicity is more complex and can be counterintuitive. While it is often assumed that fluorination increases lipophilicity, the reality depends on the specific chemical context. The pattern and degree of fluorination can either enhance or decrease the parent molecule's lipophilicity. This modulation of LogP is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Case Study: Carbonic Anhydrase Inhibitors
A compelling example of the direct impact of fluorination on drug efficacy can be found in the development of carbonic anhydrase (CA) inhibitors. A study on benzenemethanesulfonamides provides a clear, quantitative comparison between non-fluorinated, mono-fluorinated, and di-fluorinated analogs.
Quantitative Efficacy Comparison
The inhibitory activity (IC50) and acidity (pKa) of these compounds against human carbonic anhydrase II (hCA II) are summarized in the table below.
| Compound | R | IC50 (nM) for hCA II | pKa |
| 1 | H | 250 | 9.8 |
| 2 | F | 55 | 8.7 |
| 3 | F, F | 20 | 7.6 |
Data sourced from a study on alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides as carbonic anhydrase inhibitors.[4]
As the data clearly indicates, the sequential addition of fluorine atoms to the alpha-carbon of the benzenemethanesulfonamide core leads to a progressive and significant increase in inhibitory potency against hCA II. The difluorinated compound 3 is 12.5 times more potent than the non-fluorinated parent compound 1 . This enhanced efficacy is strongly correlated with the decrease in the pKa of the sulfonamide group, suggesting that the increased acidity facilitates a more favorable interaction with the zinc ion in the active site of the carbonic anhydrase enzyme.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments.
Synthesis of α-Fluoro- and α,α-Difluoro-benzenemethanesulfonamides
The fluorinated benzenemethanesulfonamides were synthesized via direct fluorination of the corresponding N-protected benzenemethanesulfonamide anions.
-
Carbanion Formation: The N-tert-butyl- or N-bis-(4-methoxyphenyl-methyl)-benzenemethanesulfonamide is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium, is added dropwise to generate the carbanion at the alpha-position.
-
Electrophilic Fluorination: A solution of an electrophilic fluorinating agent, such as N-fluorobis(benzenesulfonyl)imide (NFSI), in the same solvent is then added to the carbanion solution. The reaction mixture is stirred at low temperature for a specified period.
-
Workup and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired α-fluoro- or α,α-difluoro-benzenemethanesulfonamide.
Determination of IC50 for Carbonic Anhydrase Inhibition
The half-maximal inhibitory concentration (IC50) for carbonic anhydrase isoforms can be determined using a stopped-flow CO2 hydration assay.[5]
-
Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4). Serial dilutions of the sulfonamide inhibitor are also prepared in the same buffer.
-
Assay Procedure: The assay is performed in a stopped-flow instrument. The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO2-saturated water solution containing a pH indicator (e.g., phenol red).
-
Data Acquisition: The hydration of CO2 to carbonic acid, catalyzed by the enzyme, leads to a decrease in pH, which is monitored by the change in absorbance of the pH indicator over a short period (typically the first 5-10% of the reaction).
-
IC50 Calculation: The initial velocity of the reaction is determined for each inhibitor concentration. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Impact: Signaling Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a simplified signaling pathway and experimental workflows.
Conclusion
The strategic use of fluorinated sulfonyl chlorides in drug synthesis provides a powerful tool for medicinal chemists to enhance the efficacy of drug candidates. As demonstrated with the carbonic anhydrase inhibitors, the incorporation of fluorine can lead to a substantial increase in potency, which is often linked to favorable changes in physicochemical properties like acidity. While the effects on lipophilicity can be more nuanced, the overall impact of fluorination is a critical consideration in the design of novel therapeutics. The ability to fine-tune these properties through selective fluorination will undoubtedly continue to be a key strategy in the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Novel Compounds: A Comparative Guide to 4-(Difluoromethoxy)benzenesulfonyl Chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural validation of novel compounds is paramount. The introduction of unique functional groups, such as the difluoromethoxy (-OCF₂H) moiety, offers promising avenues for modulating the physicochemical and pharmacological properties of new chemical entities. 4-(Difluoromethoxy)benzenesulfonyl chloride has emerged as a key building block for incorporating this group, leading to the synthesis of innovative sulfonamides with potential therapeutic applications.
This guide provides a comprehensive comparison of this compound with its alternatives, offering insights into their performance in sulfonamide synthesis. It further details the critical experimental protocols for the definitive structural validation of the resulting novel compounds, ensuring the integrity and reproducibility of research findings.
Performance Comparison of Sulfonylating Reagents
The choice of a sulfonylating agent is a critical decision in the synthesis of sulfonamides, influencing not only the reaction efficiency but also the properties of the final product. The electron-withdrawing nature of the substituent on the benzenesulfonyl chloride ring plays a significant role in its reactivity.
This compound, with its moderately electron-withdrawing difluoromethoxy group, offers a balance of reactivity and stability. In comparison, alternatives such as 4-(trifluoromethoxy)benzenesulfonyl chloride exhibit enhanced reactivity due to the stronger electron-withdrawing capacity of the trifluoromethoxy group. This increased reactivity can lead to faster reaction times and potentially higher yields, as seen in the synthesis of 4-(trifluoromethoxy)benzenesulfonamide with a reported yield of 74.9%.[1] Conversely, reagents with electron-donating groups, like p-toluenesulfonyl chloride, are generally less reactive.
While direct quantitative comparisons of reaction yields under identical conditions are not extensively documented in the literature, the general principle of substituent effects on the electrophilicity of the sulfonyl chloride group provides a strong basis for predicting relative reactivity.[2]
| Reagent | Substituent | Electronic Effect | Expected Reactivity | Reported Yield (Example) |
| This compound | -OCF₂H | Moderately Electron-Withdrawing | High | Data not readily available |
| 4-(Trifluoromethoxy)benzenesulfonyl chloride | -OCF₃ | Strongly Electron-Withdrawing | Very High | 74.9% for 4-(trifluoromethoxy)benzenesulfonamide[1] |
| p-Toluenesulfonyl chloride | -CH₃ | Electron-Donating | Moderate | Variable |
| Benzenesulfonyl chloride | -H | Neutral | Moderate | 94-98% in specific reactions[3] |
Experimental Protocols for Structural Validation
The definitive confirmation of a novel compound's structure requires a multi-faceted analytical approach. The following are detailed methodologies for the key experiments used to validate the structure of a sulfonamide synthesized using this compound.
Synthesis of a Novel Sulfonamide
This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other suitable base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the stirring amine solution dropwise over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified sulfonamide.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette plugged with a small piece of cotton or glass wool to filter out any particulate matter.
-
Cap the NMR tube securely.
2. ¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to a standard range for proton NMR (e.g., -2 to 12 ppm).
-
Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration (typically 8-64 scans).
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm or the residual solvent peak).
-
Integrate the signals and analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the protons in the molecule.
3. ¹³C NMR Data Acquisition:
-
Set the spectral width to a standard range for carbon NMR (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A significantly higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Analyze the chemical shifts to identify the different carbon environments in the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition.
1. Sample Preparation:
-
Prepare a stock solution of the purified sulfonamide in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for electrospray ionization (ESI), typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base for negative ion mode.[4]
-
Filter the final solution through a 0.22 µm syringe filter directly into an autosampler vial.
2. Data Acquisition (ESI-TOF or ESI-Orbitrap):
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
Acquire the mass spectrum in the appropriate mass range.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which can further aid in structural elucidation.
3. Data Analysis:
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).
-
Use the accurate mass to calculate the elemental composition of the molecule using the instrument's software.
-
Compare the calculated elemental composition with the expected formula of the synthesized compound.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the molecule.
Single-Crystal X-ray Diffraction
For crystalline solids, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.
1. Crystal Growth:
-
Grow single crystals of the purified sulfonamide suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). Common methods include:
-
Slow evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent will induce crystallization.
-
Slow cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect the diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. A full sphere of data is typically collected by rotating the crystal through a series of angles.
3. Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.
-
The final refined structure provides a detailed three-dimensional representation of the molecule in the crystal lattice.
Visualizing Molecular Interactions and Workflows
Diagrams created using Graphviz can effectively illustrate complex relationships, such as signaling pathways and experimental workflows.
JAK-STAT Signaling Pathway Inhibition
Many modern therapeutics, including some sulfonamide-containing molecules, act as inhibitors of specific signaling pathways. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity and cell growth, and its dysregulation is implicated in various diseases. The following diagram illustrates the inhibition of this pathway.
Workflow for Novel Compound Validation
The process of synthesizing and validating a novel compound follows a logical progression of experimental steps.
Logical Relationships in Structural Elucidation
The different analytical techniques provide complementary information that, when combined, leads to the definitive structural assignment of a new molecule.
References
A Comparative Guide to Alternative Reagents for 4-(Difluoromethoxy)benzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the 4-(difluoromethoxy)phenylsulfonyl moiety into drug candidates is a widely utilized tactic in medicinal chemistry to enhance physicochemical and pharmacokinetic properties. However, the exploration of alternative sulfonylating agents is crucial for expanding chemical space, modulating biological activity, and potentially improving synthetic accessibility. This guide provides an objective comparison of viable alternatives to 4-(difluoromethoxy)benzenesulfonyl chloride for the synthesis of sulfonamides, supported by experimental data and detailed protocols.
Introduction to this compound and its Alternatives
This compound is a valuable reagent for introducing the difluoromethoxy group, a bioisostere of hydroxyl and thiol groups, which can enhance metabolic stability and act as a hydrogen bond donor. The alternatives discussed in this guide—4-(trifluoromethoxy)benzenesulfonyl chloride, p-toluenesulfonyl chloride, and 4-methoxybenzenesulfonyl chloride—offer a spectrum of electronic and steric properties, enabling chemists to fine-tune the characteristics of the resulting sulfonamides.
Comparative Analysis of Sulfonylating Reagents
The selection of a sulfonylating agent has a profound impact on the properties of the final sulfonamide. The electron-withdrawing or -donating nature of the substituent on the phenyl ring of the sulfonyl chloride influences not only the reactivity of the reagent but also the pKa, lipophilicity, and metabolic stability of the resulting sulfonamide.
Physicochemical Properties of Substituents
The table below summarizes key physicochemical parameters of the substituents imparted by the discussed sulfonyl chlorides. These parameters are critical in drug design for modulating properties like cell permeability and target binding.
| Substituent | Hansch-Leo Lipophilicity Parameter (π) | Hammett Constant (σp) | Key Features |
| -OCHF₂ (from target reagent) | ~ +0.42 | ~ +0.14 | Lipophilic hydrogen bond donor, metabolically stable. |
| -OCF₃ | +1.04 | +0.35 | Highly lipophilic, strong electron-withdrawing group, metabolically stable. |
| -CH₃ | +0.56 | -0.17 | Lipophilic, electron-donating group. |
| -OCH₃ | -0.02 | -0.27 | Hydrophilic, strong electron-donating group, prone to O-demethylation. |
Performance in Sulfonamide Synthesis
The following table presents a compilation of experimental data for the synthesis of various N-aryl sulfonamides using the target reagent and its alternatives. It is important to note that the data is collated from different sources and the reaction conditions are not identical, thus direct comparison of yields should be made with caution.
| Sulfonyl Chloride | Amine | Base | Solvent | Reaction Conditions | Yield (%) |
| 4-(Trifluoromethoxy)benzenesulfonyl chloride | Ammonium Chloride/Sodium Hydroxide | Sodium Hydroxide | Water | 0-20°C, 1h | 84.9 (of the sulfonyl chloride) |
| p-Toluenesulfonyl chloride | Aniline | Pyridine | - | Room Temperature | Moderate |
| p-Toluenesulfonyl chloride | Nicotinamide | Pyridine | Dichloromethane | Not Specified | Not Specified |
| p-Toluenesulfonyl chloride | Levetiracetam | Pyridine | Dichloromethane | Not Specified | Not Specified |
| p-Toluenesulfonyl chloride | Histidine | Pyridine | Dichloromethane | Not Specified | Not Specified |
| p-Toluenesulfonyl chloride | Tryptophan | Pyridine | Dichloromethane | Not Specified | Not Specified |
| 4-Methoxybenzenesulfonyl chloride | 4-Aminoacetophenone | Not Specified | Not Specified | Not Specified | Not Specified |
| 4-Methoxybenzenesulfonyl chloride | Substituted Anilines | Not Specified | Dichloromethane | Not Specified | 75-81 |
Experimental Protocols
Detailed methodologies for the synthesis of sulfonamides are provided below. These protocols are representative and may require optimization for specific substrates.
General Protocol for the Synthesis of N-Aryl Sulfonamides
-
Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or tetrahydrofuran).
-
Base Addition : If the solvent is not a base itself, add a base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) to the solution.
-
Sulfonyl Chloride Addition : Cool the reaction mixture to 0 °C in an ice bath. Dissolve the sulfonyl chloride (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Synthesis of 4-(Trifluoromethoxy)benzenesulfonyl Chloride
The synthesis of 4-(trifluoromethoxy)benzenesulfonyl chloride can be achieved from 4-(trifluoromethoxy)aniline through a diazotization reaction followed by reaction with sulfur dioxide in the presence of a copper salt.[1]
Visualizing Synthesis and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a general experimental workflow for sulfonamide synthesis and a relevant biological signaling pathway where sulfonamides play a crucial role.
Caption: A generalized workflow for the synthesis of sulfonamides from an amine and a sulfonyl chloride.
Many sulfonamide-containing drugs, such as Celecoxib, are known to be inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammatory signaling pathways.
References
The Difluoromethoxy Group: A Subtle Modification with a Profound Impact on the Biological Activity of Sulfonamides
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a critical substituent for fine-tuning the pharmacological profile of bioactive molecules. This guide provides a comparative analysis of how the introduction of a difluoromethoxy group can significantly alter the biological activity of sulfonamides, supported by experimental data and detailed methodologies.
The sulfonamide functional group is a versatile scaffold, forming the basis for a wide array of therapeutic agents, including antibacterial, anticancer, and diuretic drugs. The introduction of a difluoromethoxy group in place of more traditional substituents, such as a methoxy group, can lead to substantial improvements in potency, metabolic stability, and pharmacokinetic properties. This is attributed to the unique electronic and physical properties of the -OCF₂H group, which include its moderate lipophilicity, weak electron-withdrawing nature, and its rare ability to act as a hydrogen bond donor.
Comparative Analysis of Biological Activity
The impact of the difluoromethoxy group is best illustrated through direct comparison with analogues bearing other substituents. Below are data-driven examples in two different therapeutic areas: oncology and enzyme inhibition.
Anticancer Activity: Estratriene Sulfamate Analogues
In a study focused on the development of anticancer agents, the substitution of a methoxy group with a difluoromethoxy group on an estratriene sulfamate scaffold resulted in compounds with potent anti-proliferative activity. The difluoromethoxy-substituted bis-sulfamate 10 demonstrated comparable potency to the well-characterized methoxy-containing analogue 4 (STX140).[1]
| Compound | R | R' | Cell Line | GI₅₀ (µM)[1] |
| 4 (STX140) | OCH₃ | SO₂NH₂ | MCF-7 | ~0.3 |
| 10 | OCF₂H | SO₂NH₂ | MCF-7 | 0.28 |
| 10 | OCF₂H | SO₂NH₂ | MDA MB-231 | 0.74 |
| 9 | OCF₂H | OH | MCF-7 | 2.6 |
| 9 | OCF₂H | OH | MDA MB-231 | 3.03 |
GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth.
The data indicates that the difluoromethoxy group is well-tolerated and can lead to highly potent anticancer agents. Notably, the sulfamate esters (e.g., 10 ) were significantly more potent than their corresponding phenol analogues (e.g., 9 ), highlighting the importance of the sulfamate moiety for this class of compounds.[1]
Carbonic Anhydrase Inhibition
The sulfonamide group is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), enzymes involved in various physiological processes. A novel synthesis of difluoromethanesulfonamides has led to the discovery of potent inhibitors of human carbonic anhydrase isozyme II (hCA II).[2]
| Compound | R Group | Kᵢ for hCA II (nM)[2] |
| Acetazolamide Analogue | 2-ethanoylamino-1,3,4-thiadiazol-5-yl | Submicromolar |
| Carboxydifluoromethanesulfonamide | COOH | Not specified, key intermediate |
Kᵢ: The dissociation constant for the inhibitor, a measure of its potency.
The acetazolamide analogue containing the -SO₂CF₂H moiety demonstrated submicromolar inhibition of hCA II, indicating that the difluoromethanesulfonamide group is a viable and potent pharmacophore for targeting this enzyme class.[2]
Physicochemical Properties and Their Biological Implications
The observed biological activities can be rationalized by considering the key physicochemical properties of the difluoromethoxy group.
Figure 1: Impact of -OCF₂H properties on biological outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Synthesis of 2-Difluoromethoxyestratriene Sulfamates[1]
A key step in the synthesis of the difluoromethoxy-substituted estratriene derivatives involved the difluoromethylation of a phenolic precursor.
Figure 2: Synthetic workflow for 2-difluoromethoxyestratriene sulfamates.
Detailed Protocol for Difluoromethylation: To a solution of the phenolic precursor in a mixture of acetonitrile and water at room temperature, diethyl (bromodifluoromethyl)phosphonate and potassium hydroxide are added. The reaction mixture is stirred until completion (monitoring by TLC). The product is then extracted, purified by column chromatography to yield the desired 2-difluoromethoxy derivative.[1]
In Vitro Anti-proliferative Assay[1]
The anti-proliferative activity of the synthesized compounds was evaluated using the sulforhodamine B (SRB) assay.
Protocol:
-
Cell Plating: Cancer cell lines (e.g., MCF-7, MDA MB-231) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with sulforhodamine B dye.
-
Measurement: The absorbance is read on a plate reader, and the GI₅₀ values are calculated from dose-response curves.
Carbonic Anhydrase Inhibition Assay[2]
The inhibitory activity against hCA II was determined using a stopped-flow instrument to measure the CO₂ hydration activity.
Protocol:
-
Enzyme and Inhibitor Preparation: A solution of purified hCA II and varying concentrations of the inhibitor are prepared in buffer.
-
Assay Initiation: The enzyme-inhibitor solution is mixed with a CO₂-saturated buffer in the stopped-flow instrument.
-
pH Change Monitoring: The hydration of CO₂ to bicarbonate and a proton is monitored by observing the change in pH using a pH indicator.
-
Data Analysis: The initial rates of reaction are determined, and the Kᵢ values are calculated by fitting the data to the appropriate inhibition model.
Conclusion
The incorporation of a difluoromethoxy group into sulfonamide-containing molecules presents a powerful strategy for modulating biological activity. As demonstrated by the examples in anticancer and carbonic anhydrase inhibitor research, this substituent can enhance potency and introduce favorable physicochemical properties. The unique ability of the -OCF₂H group to act as a hydrogen bond donor while maintaining metabolic stability makes it an attractive bioisostere for hydroxyl, thiol, and even methoxy groups in drug design. Future exploration of this moiety in other classes of sulfonamide-based therapeutic agents is warranted and holds significant promise for the development of next-generation drugs with improved pharmacological profiles.
References
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new synthesis of difluoromethanesulfonamides--a novel pharmacophore for carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Difluoromethoxy)benzenesulfonyl chloride: A Guide for Laboratory Professionals
For immediate reference, 4-(Difluoromethoxy)benzenesulfonyl chloride requires disposal through an authorized incinerator equipped with an afterburner and flue gas scrubber.[1] This compound is corrosive and can cause severe skin burns, serious eye damage, and respiratory irritation.[1] Adherence to strict safety protocols and regulatory compliance is paramount throughout the handling and disposal process.
This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following instructions are designed to ensure the safe management of this chemical waste, protecting both laboratory personnel and the environment.
Chemical and Hazard Profile
A clear understanding of the chemical's properties and associated hazards is fundamental to its safe handling and disposal.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 351003-34-4 | [1] |
| Molecular Formula | C7H5ClF2O3S | [1] |
| Primary Hazards | Causes severe skin burns and eye damage (Skin Corr. 1B, Eye Dam. 1) | [1] |
| Additional Hazards | May cause respiratory irritation (STOT SE 3) | [1] |
| Inhalation Symptoms | Destructive to mucous membranes and upper respiratory tract, may cause coughing, shortness of breath, headache, and nausea.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Protective Clothing: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is inadequate, a respirator may be necessary.
2. Waste Collection and Storage:
-
Container: Collect waste this compound in a designated, properly labeled, and sealed container.
-
Labeling: The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard pictograms (corrosive, irritant).[1]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
3. Spill and Leak Management:
-
Containment: In the event of a spill, prevent further leakage if it is safe to do so.
-
Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable container for disposal.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
-
Reporting: Report any spills to the appropriate environmental health and safety officer.
4. Final Disposal:
-
Authorized Disposal: The primary method of disposal is incineration at a licensed and approved facility. This incinerator must be equipped with an afterburner and a flue gas scrubber to handle the hazardous decomposition products.[1]
-
Professional Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Environmental Protection: Do not allow the product to enter drains, waterways, or soil.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research and development activities.
References
Essential Safety and Logistical Information for Handling 4-(Difluoromethoxy)benzenesulfonyl chloride
Chemical Identifier: 4-(Difluoromethoxy)benzenesulfonyl chloride CAS Number: 351003-34-4[1] Formula: C7H5ClF2O3S[1]
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Respiratory Irritant: May cause respiratory irritation upon inhalation of dust or fumes.[1]
-
Water Reactive: Sulfonyl chlorides react with water, potentially violently, to release hydrochloric acid gas. This reaction can be exothermic.
This document provides essential guidance for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to minimize risks to personnel and the environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE and engineering controls are paramount when handling this hazardous chemical. The following table summarizes the recommended protective measures based on the identified hazards.
| Hazard | Engineering Control | Personal Protective Equipment (PPE) |
| Skin Corrosion | Work within a chemical fume hood to contain any dust or spills.[2] | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Always check manufacturer's compatibility chart.[2] Lab Coat/Apron: A lab coat is mandatory. For larger quantities or tasks with a higher splash risk, a chemically resistant apron or suit is recommended.[3][4] |
| Eye Damage | Use of a fume hood sash as a primary barrier. | Eye Protection: Chemical safety goggles are required at all times.[5] Face Protection: A face shield worn over safety goggles is required when there is a risk of splashes or when handling larger quantities.[5] |
| Respiratory Irritation | All handling of the solid chemical must be performed in a certified chemical fume hood to control airborne dust.[2][6] | Respirator: If engineering controls are insufficient or during an emergency, a NIOSH-approved respirator with appropriate cartridges for acid gases and particulates should be used. A written respiratory protection program is necessary for respirator use.[4] |
| Reactivity with Water | Handle in a dry, controlled environment. Keep away from water and moisture.[7] Store in a tightly sealed container in a cool, dry place.[8] | Ensure all PPE is dry before use. |
Operational Plan
This step-by-step guide outlines the procedure for safely handling this compound during routine laboratory operations.
1. Preparation and Pre-Handling:
- Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.[6]
- Ensure a chemical fume hood is certified and functioning correctly.
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]
- Prepare all necessary equipment (e.g., glassware, spatulas, weighing paper) and ensure they are clean and dry.
- Assemble a spill kit appropriate for corrosive and water-reactive materials nearby.[2]
- Don all required PPE as specified in the table above.
2. Weighing and Transferring the Chemical:
- Perform all weighing and transfer operations inside a chemical fume hood to minimize inhalation exposure and contain any spills.[6]
- To prevent the powder from becoming airborne, handle it gently. Avoid creating dust clouds.
- Use a non-metallic spatula, as some related compounds can be shock-sensitive in contact with metal.[6]
- Weigh the chemical on weighing paper or in a tared, dry container.
- Close the primary container tightly immediately after dispensing the required amount.[8]
- Carefully add the solid to the reaction vessel, which should also be located inside the fume hood.
3. During the Reaction:
- Keep the reaction setup within the fume hood.
- If adding the chemical to a liquid, add it slowly and in small portions to control the reaction rate and any heat generation.[4]
- Always add the sulfonyl chloride to the reaction solvent; never the other way around, especially with protic solvents.
- Maintain constant vigilance over the reaction, monitoring for any signs of an uncontrolled reaction.
4. Post-Handling:
- Clean all non-disposable equipment that came into contact with the chemical. Decontamination procedures should be established beforehand.
- Wipe down the work surface inside the fume hood with an appropriate cleaning solution.[6]
- Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last.
- Wash hands thoroughly with soap and water after removing PPE.[2]
Disposal Plan
Proper disposal of chemical waste is crucial to ensure safety and environmental compliance.
1. Contaminated Solid Waste (Non-chemical):
- This includes items like used weighing paper, contaminated paper towels from cleaning, and disposable PPE (gloves, etc.).
- Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[2]
- The container must be kept closed when not in use.
2. Excess and Unused Chemical:
- Do not dispose of this compound down the drain.[2][4]
- Treat it as hazardous waste. It should be collected in a clearly labeled, sealed, and compatible waste container.
- Store the waste container in a designated secondary containment area away from incompatible materials.[9]
3. Quenching and Neutralization of Small Residual Amounts:
- For quenching small amounts of residual material (e.g., on glassware), a cautious, controlled reaction can be performed in a fume hood.
- Slowly and carefully add the residual sulfonyl chloride to a stirred, cold solution of sodium hydroxide (e.g., 2.5 M).[10] This is an exothermic reaction.
- The resulting aqueous solution should be checked for pH to ensure it is neutral before being disposed of as aqueous waste, in accordance with local regulations.
4. Spill Cleanup:
- In case of a small spill, contain and absorb the material with an inert absorbent from a chemical spill kit.[2]
- Do not use water or combustible materials for cleanup.
- Collect the absorbed material into a hazardous waste container.
- For large spills, evacuate the area and follow emergency procedures.
Visual Workflow and Hazard Relationship Diagrams
The following diagrams illustrate the safe handling workflow and the relationship between the chemical's hazards and the necessary protective measures.
Caption: Workflow for handling this compound.
Caption: Relationship between hazards and protective measures.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. gz-supplies.com [gz-supplies.com]
- 3. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 4. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 5. chemsafe.ie [chemsafe.ie]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



